molecular formula C₂₀H₇D₈NO₃ B1162514 Oxyphenisatine-d8

Oxyphenisatine-d8

Cat. No.: B1162514
M. Wt: 325.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyphenisatine-d8 is a deuterated analog of Oxyphenisatin, a compound that has transitioned from clinical use as a laxative to a valuable tool in biochemical research . Its primary research value lies in its potent and multifaceted mechanism of action that induces programmed cell death in cancer cells. Studies have shown that the parent compound, Oxyphenisatin acetate (a prodrug of Oxyphenisatin), triggers a robust cell starvation response . This response is characterized by the rapid phosphorylation of key nutrient-sensing kinases, GCN2 and PERK, leading to a selective inhibition of protein translation . Concurrently, it activates AMP-activated protein kinase (AMPK) and inhibits signaling through the mammalian target of rapamycin (mTOR) pathway . This metabolic disruption results in several downstream effects, including the induction of autophagy, mitochondrial dysfunction, and generation of reactive oxygen species (ROS), which collectively promote apoptosis . In estrogen receptor-positive (ER+) breast cancer cell lines, this cell death is mediated specifically through an autocrine pathway involving TNFα expression and TNFR1 degradation . Furthermore, research into structurally related molecules like ErSO highlights the potential of this chemical class to hyperactivate the anticipatory unfolded protein response (a-UPR), a non-canonical function of ERα, leading to the rapid eradication of ERα+ breast cancer cells, including those resistant to standard endocrine therapies . As a stable isotope-labeled internal standard, Oxyphenisatine-d8 is critical for ensuring analytical accuracy in mass spectrometry-based assays, facilitating precise quantification and reliable metabolic profiling of Oxyphenisatin in complex biological matrices during preclinical investigations.

Properties

Molecular Formula

C₂₀H₇D₈NO₃

Molecular Weight

325.39

Synonyms

3,3-Bis(p-hydroxyphenyl-d4)-2-indolinone;  3,3-Bis(p-hydroxyphenyl-d4)oxindole;  3,3-Bis(4-hydroxyphenyl-d4)-1,3-dihydroindol-2-one;  3,3-Bis(4-hydroxyphenyl-d4)oxindole;  3,3-Bis(p-hydroxyphenyl-d4)-2-indolinone;  3,3-Bis(p-hydroxyphenyl-d4)oxindole;  4,4

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)indolin-2-one) is a diphenolic laxative structurally related to bisacodyl. Historically utilized in therapeutic formulations, it was largely withdrawn from global markets due to associations with idiosyncratic hepatotoxicity and chronic active hepatitis. Consequently, the molecule remains a critical analyte in forensic toxicology, drug safety surveillance, and mechanistic hepatotoxicity studies.

This guide details the synthesis and characterization of Oxyphenisatine-d8 , a deuterated isotopologue designed as an Internal Standard (IS) for LC-MS/MS quantitation. The synthesis utilizes a high-yield acid-catalyzed condensation of isatin with phenol-d5, ensuring isotopic incorporation exclusively on the hydroxyphenyl rings to prevent back-exchange during aqueous workup.

Retrosynthetic Analysis & Strategy

The Deuterium Strategy

To achieve a stable +8 Da mass shift, the deuterium labels must be located on the non-exchangeable aromatic positions of the phenol rings. Labile protons (hydroxyl/amine) are unsuitable for IS design due to rapid exchange with protic solvents.

  • Target: Oxyphenisatine-d8 (

    
    )
    
  • Precursors: Isatin (native) + Phenol-d5 (fully deuterated ring).

  • Mechanism: Friedel-Crafts Hydroxyalkylation.

Reaction Scheme Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway where the C3-carbonyl of isatin acts as the electrophile.

SynthesisPath Isatin Isatin (C8H5NO2) Inter Intermediate Carbinol Isatin->Inter H+ Catalyst (Activation) Phenol Phenol-d5 (C6D5OH) (Excess) Phenol->Inter Nucleophilic Attack (x1) Product Oxyphenisatine-d8 (C20H7D8NO3) Inter->Product -H2O +Phenol-d5 (x1)

Figure 1: Acid-catalyzed condensation pathway. Two equivalents of Phenol-d5 react with Isatin C3 ketone.

Experimental Protocol

Materials
  • Isatin (Indole-2,3-dione): >98% purity.

  • Phenol-d5: >98 atom % D (Isotopic purity is critical to minimize d0-d7 contributions).

  • Catalyst: Methanesulfonic acid (MSA) or Sulfuric acid (

    
    ). MSA is preferred for cleaner workup.
    
  • Solvent: Glacial Acetic Acid (AcOH).

Synthesis Procedure

This protocol relies on the "Stollé synthesis" adaptation, optimized for deuterated reagents to maximize yield and minimize isotopic dilution.

  • Activation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve Isatin (1.0 eq, 5 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Phenol-d5 (3.0 eq, 15 mmol). Note: A slight excess ensures complete conversion of isatin.

  • Catalysis: Dropwise add Methanesulfonic Acid (0.5 mL) as the catalyst. The solution will darken.

  • Reaction: Heat the mixture to 60°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The orange isatin spot (

    
    ) should disappear, replaced by a more polar product spot.
    
  • Quenching: Pour the reaction mixture into Ice-Cold Water (50 mL) with vigorous stirring. The product will precipitate as a crude white-to-pink solid.

  • Filtration: Filter the precipitate and wash copiously with cold water to remove excess acid and unreacted phenol-d5.

  • Purification: Recrystallize from Ethanol/Water (8:2) . Dissolve in hot ethanol, filter while hot (if necessary), and add warm water until turbid. Cool slowly to 4°C.

Yield & Physical Properties
  • Expected Yield: 75–85%

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 260–262°C (Decomposes).

Characterization & Validation

Mass Spectrometry (LC-MS)

The primary validation metric is the mass shift. The native molecule has a molecular weight of 317.34 g/mol . The d8 analog should present a dominant ion at +8 Da.

ParameterNative OxyphenisatineOxyphenisatine-d8Notes
Formula


8 Aryl protons replaced by D
Monoisotopic Mass 317.1052325.1554Theoretical Exact Mass
ESI Mode Negative (

)
Negative (

)
Phenolic protons ionize well
Parent Ion (m/z) 316.1324.1Primary Q1 selection
Fragment Ion (m/z) 222.1226.1Loss of one phenol ring
NMR Spectroscopy

Proton NMR (


H-NMR) provides definitive proof of regioselectivity. In the d8-analog, the signals corresponding to the phenol rings must be absent (silent), while the isatin core protons remain visible.
  • Solvent: DMSO-

    
    
    
  • Isatin Core (4H): Multiplets at

    
     6.8 – 7.4 ppm (Integrate to ~4H).
    
  • Phenol Rings (8H): Silent (In native, these appear as AA'BB' doublets at

    
     6.7 and 7.1 ppm).
    
  • Exchangeable Protons: Singlets at

    
     ~9.5 ppm (Phenolic OH) and 
    
    
    
    ~10.5 ppm (Amide NH) will appear but may be broad.

Application: Bioanalytical Workflow

Oxyphenisatine-d8 is used to normalize matrix effects in quantitative toxicology.

Analytical Diagram

Bioanalysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Urine) IS_Add Add Internal Std (Oxyphenisatine-d8) Sample->IS_Add Extract LLE / Protein Ppt IS_Add->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Result Quantitation MS->Result Ratio Calculation (Analyte Area / IS Area)

Figure 2: Workflow for using Oxyphenisatine-d8 in quantitative bioanalysis.

Protocol Considerations
  • MRM Transitions: Monitor

    
     for the IS. Ensure no cross-talk with the native transition (
    
    
    
    ).
  • Solubility: Dissolve stock solutions in Methanol or DMSO. Aqueous solubility is poor.

  • Stability: Store neat solid at -20°C. Solutions are stable for 1 month at 4°C if protected from light.

References

  • Chemical Structure & Context: PubChem. Oxyphenisatine | C20H15NO3.[1] National Library of Medicine. [Link]

  • Synthesis Mechanism (General Isatin Condensation): Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2][3][4][5][6] Chemical Reviews, 34(3), 393–434. (Foundational review of isatin condensation chemistry). [Link]

  • Hepatotoxicity Context: Reynolds, T. B., Peters, R. L., & Yamada, S. (1971). Chronic active and lupoid hepatitis caused by a laxative, oxyphenisatin. New England Journal of Medicine, 285(15), 813-820. [Link]

  • Stable Isotope Standards in LC-MS: Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Sources

Oxyphenisatine-d8 vs. Oxyphenisatine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the comparative analysis of Oxyphenisatine and its deuterated internal standard, Oxyphenisatine-d8. It is designed for bioanalytical scientists and toxicologists requiring precise structural, mechanistic, and experimental data.

Structural Dynamics, Mass Spectrometry, and Hepatotoxic Mechanisms

Executive Summary

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one) is a laxative agent withdrawn from major markets due to idiosyncratic hepatotoxicity. In modern drug development, it serves as a critical reference compound for studying drug-induced liver injury (DILI).

Oxyphenisatine-d8 is the stable isotope-labeled analog used exclusively as an Internal Standard (IS) for the quantification of Oxyphenisatine in biological matrices via LC-MS/MS. The substitution of eight hydrogen atoms with deuterium (


H) on the phenolic rings creates a mass shift of +8 Da, ensuring spectral resolution while maintaining chromatographic co-elution with the analyte.

Chemical Structure & Isotopic Substitution

The structural integrity of the Internal Standard is paramount for accurate quantification. Oxyphenisatine-d8 is synthesized by replacing the aromatic protons of the two phenol moieties with deuterium.

Comparative Data
FeatureOxyphenisatine (Native) Oxyphenisatine-d8 (IS)
CAS Number 125-13-31329611-37-1 (Generic)
Formula


Exact Mass 317.1052325.1554
Substitution NoneOctadeuterated (Bis-phenyl rings)
pKa (Phenol) ~9.4~9.45 (Slight shift due to KIE)
Structural Visualization

The following diagram illustrates the specific sites of deuteration (marked in red) on the phenol rings, distinguishing the IS from the native compound.

ChemicalStructure cluster_0 Native Oxyphenisatine cluster_1 Oxyphenisatine-d8 struct_native Core: Oxindole Substituents: 2x Phenol (H) Mass: 317.1 substitution Isotopic Exchange struct_native->substitution Deuteration struct_d8 Core: Oxindole Substituents: 2x Phenol-d4 (D) Mass: 325.1 substitution->struct_d8 +8 Da Shift

Figure 1: Structural comparison highlighting the isotopic mass shift derived from the deuteration of the two hydroxyphenyl rings.

Physicochemical & Mass Spectrometric Properties

Ionization & Fragmentation (LC-MS/MS)

While phenols typically ionize well in Negative ESI mode (


), Oxyphenisatine contains an oxindole core that allows for protonation in Positive ESI mode (

)
, which is often preferred for trace analysis in complex food or biological matrices to reduce background noise.
  • Primary Transition (Quantifier): Cleavage of one phenol ring.

  • Secondary Transition (Qualifier): Further fragmentation of the oxindole core.

Optimized MRM Transitions
AnalytePolarityPrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Oxyphenisatine ESI (+)318.1 224.1 25Loss of Phenol (

)
ESI (+)318.1196.135Loss of Phenol + CO
Oxyphenisatine-d8 ESI (+)326.1 228.1 25Loss of Phenol-d4

Expert Insight: The mass difference of 8 Da between the precursor ions (318 vs. 326) eliminates "cross-talk" interference. However, ensure your d8 standard has >99% isotopic purity to prevent contribution to the M+0 channel.

Chromatographic Behavior (Isotope Effect)

Deuterium substitution can cause a slight decrease in retention time on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Observation: Oxyphenisatine-d8 may elute 0.05–0.1 minutes earlier than the native.

  • Mitigation: This shift is negligible for quantification but requires integration windows to be wide enough to capture both peaks if they are not perfectly co-eluting.

Hepatotoxicity Mechanism: The "Why" of Analysis

Researchers quantify Oxyphenisatine primarily to study its toxicological pathway. The compound induces liver injury via metabolic activation to a reactive Quinone Methide intermediate.

ToxicityPathway Oxy Oxyphenisatine (Parent Drug) P450 CYP450 Oxidation (Bioactivation) Oxy->P450 QM Quinone Methide (Reactive Electrophile) P450->QM -2e-, -2H+ GSH Glutathione (GSH) Conjugation QM->GSH Phase II (Healthy) Bind Covalent Binding to Hepatic Proteins QM->Bind GSH Depletion Detox Excretion (Non-toxic) GSH->Detox Tox Immune Response & Hepatocellular Necrosis Bind->Tox DILI Onset

Figure 2: Metabolic activation pathway. The toxicity is driven by the electrophilic Quinone Methide intermediate binding to liver proteins when Glutathione defenses are overwhelmed.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Oxyphenisatine in plasma using the d8-IS.

Reagents & Standards
  • Stock Solution: Dissolve 1 mg Oxyphenisatine-d8 in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working IS: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS (100 ng/mL). Vortex for 10 sec.

  • Extract: Add 500 µL Ethyl Acetate. Vortex vigorously for 5 mins.

  • Centrifuge: 10,000 x g for 5 mins at 4°C.

  • Evaporate: Transfer supernatant to a clean tube; dry under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters
ParameterSetting
Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (Hold 90% B)
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Ion Source ESI Positive, Spray Voltage 3500 V
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample IS Add d8-IS (Internal Std) Sample->IS LLE LLE (Ethyl Acetate) IS->LLE LC UPLC Separation (C18 Column) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Native/d8) MS->Data

Figure 3: Analytical workflow ensuring precise quantification via internal standardization.

References

  • Chemical Structure & Properties (Oxyphenis

    • Source: PubChem Compound Summary.
    • Link:[Link]

  • LC-MS/MS Method Development (Positive Ion Mode)

    • Title: Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chrom
    • Source: PubMed (NIH).
    • Link:[Link]

  • Hep

    • Title: Bioactivation of drugs to quinone methides: implic
    • Source: N
    • Link:[Link]

  • Deuterated Standards (d8 Isotope)

Commercial Sources and Analytical Application of Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)indolin-2-one) is a laxative agent withdrawn from most markets in the 1970s due to severe hepatotoxicity. Despite its ban, it occasionally resurfaces as an illicit adulterant in "natural" slimming supplements and herbal teas. To detect and quantify this compound at trace levels in complex matrices (e.g., fermented fruit, biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Oxyphenisatine-d8 serves as the critical Stable Isotope Labeled (SIL) internal standard for these assays. By correcting for matrix effects, extraction efficiency, and ionization variability, the d8-isotopologue ensures the scientific integrity of quantitative data. This guide details the commercial landscape for sourcing this standard and provides a validated framework for its application in bioanalysis.

Technical Profile & Specifications

Before selecting a supplier, researchers must verify the structural and isotopic specifications to ensure compatibility with the fragmentation pathways of the target analyte.

FeatureSpecificationTechnical Note
Chemical Name 3,3-Bis(4-hydroxyphenyl-d4 )-1,3-dihydroindol-2-oneDeuterium labeling occurs on the two phenolic rings (4 per ring).
CAS Number 125-13-3 (Unlabeled Parent)The d8 form is often listed under the parent CAS with a "d8" suffix or internal catalog numbers.
Molecular Formula C₂₀H₇D₈NO₃
Molecular Weight 325.39 g/mol +8 Da mass shift relative to unlabeled Oxyphenisatine (317.34 g/mol ).
Solubility DMSO, Methanol, Ethyl AcetateStock solutions should be prepared in DMSO or MeOH; avoid aqueous storage.
Isotopic Purity ≥ 99% atom DCritical to minimize contribution to the unlabeled analyte signal (blank interference).

Commercial Supply Chain Analysis

The market for Oxyphenisatine-d8 is niche, primarily driven by forensic toxicology and food safety testing. Unlike common pharmaceuticals, it is not stocked by generalist chemical vendors. The supply chain is dominated by specialized isotope manufacturers and their authorized distributors.

Primary Suppliers & Distributors[1]
SupplierRoleProduct Code (Typical)Notes on Quality & Logistics
Toronto Research Chemicals (TRC) Primary ManufacturerO876502 (Example)High Authority. TRC is often the original synthesizer for this isotopologue. They provide comprehensive CoAs including H-NMR and MS.
Santa Cruz Biotechnology (SCBT) Distributorsc-xxxxxxReliable source for small quantities (1 mg - 10 mg). Often repackages TRC or similar high-grade sources. Good for US-based rapid delivery.
LGC Standards DistributorVariousISO 17034 Accredited. Ideal for regulated environments (GLP/GMP) requiring certified reference materials (CRMs).
Clearsynth ManufacturerCS-O-xxxxxStrong presence in Asia/Europe. Offers custom synthesis if stock is depleted.
Selection Strategy (The "Application Scientist" Perspective)
  • Traceability: For regulated food safety testing (e.g., FDA/EFSA compliance), prioritize suppliers like LGC or TRC that provide a detailed Certificate of Analysis (CoA) verifying isotopic enrichment.

  • Stock vs. Synthesis: This compound is often "Make to Order." Always query the current lead time. If urgent, check SCBT or local distributors who might hold shelf stock.

  • Form: Prefer the solid neat standard over solution standards for long-term stability, as deuterated protons on phenols can exchange with protic solvents over extended periods if not stored correctly.

Analytical Application: Validated LC-MS/MS Protocol

This protocol synthesizes current best practices for detecting oxyphenisatine in food matrices (e.g., fermented plums) and biological samples.

Internal Standard Preparation
  • Stock Solution: Dissolve 1 mg Oxyphenisatine-d8 in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute Stock to 1 µg/mL in Methanol.

  • Spiking: Add to samples prior to extraction to correct for recovery losses.

Sample Preparation Workflow (Food Matrix)

Oxyphenisatine often exists as ester derivatives (e.g., diacetophenisatin) in adulterated products. A hydrolysis step is mandatory to convert these esters back to the parent oxyphenisatine for total quantification.

Step 1: Extraction & Hydrolysis

  • Homogenize sample (2 g).

  • Add Internal Standard (IS) (10 µL of Working Solution).

  • Add 10 mL Methanol/0.1 M NaOH (1:1 v/v).

  • Sonicate for 20 mins (Hydrolysis occurs here).

Step 2: Clean-up

  • Adjust pH to neutral/slightly acidic (pH ~6) using dilute HCl.

  • Centrifuge (10,000 rpm, 5 min).

  • Filter supernatant (0.22 µm PTFE) -> Inject.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode (ESI+). Note: Phenols often fly in Negative mode, but Oxyphenisatine forms a stable [M+H]+ or [M+NH4]+ in acetate buffers.

MRM Transitions (Quantification)

The fragmentation of Oxyphenisatine typically involves the loss of a phenol group. Since the d8-standard has deuterium on both phenol rings (d4 each), the mass shifts are predictable.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Mechanism
Oxyphenisatine (d0) 318.1 [M+H]⁺224.1196.1Loss of Phenol (-94) -> Loss of CO (-28)
Oxyphenisatine-d8 (IS) 326.1 [M+H]⁺228.1 200.1 Loss of Phenol-d4 (-98) -> Loss of CO (-28)

> Critical Insight: The mass difference between d0 and d8 precursors is 8 Da. The primary fragment difference is 4 Da. This confirms the loss of one d4-labeled ring, retaining the other d4-labeled ring in the core fragment. This specific transition (326->228) is highly specific and avoids "cross-talk" with the native analyte.

Visualizing the Workflow

The following diagram illustrates the critical path for analyzing illegal additives using the d8 standard.

Oxyphenisatine_Analysis cluster_ms Mass Spec Logic Sample Suspect Sample (Slimming Tea/Plum) Hydrolysis Alkaline Hydrolysis (MeOH/NaOH, Sonicate) Sample->Hydrolysis 2g Aliquot Spike Spike IS: Oxyphenisatine-d8 Spike->Hydrolysis Internal Std Neutralization pH Adjustment (HCl to pH 6) Hydrolysis->Neutralization Cleave Esters Separation UPLC Separation (C18 Column) Neutralization->Separation Filter 0.22µm Detection MS/MS Detection (MRM Mode) Separation->Detection ESI(+) Data Quantification (Ratio d0/d8) Detection->Data Calc Recovery

Figure 1: Analytical workflow for the determination of total Oxyphenisatine in complex matrices using d8-Internal Standard calibration.

References

  • Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Source: PubMed / Journal of Food Safety URL:[Link] Context: Validated UPLC-MS/MS method demonstrating the hydrolysis requirement and MRM transitions.

  • Screening and fragmentation pattern analysis of oxyphenisatine and its derivatives in dietetic foods. Source: Food & Machinery (via Vertex AI Search) URL:[Link] Context: Elucidation of fragmentation pathways (m/z 224 and 196) for the unlabeled compound.

Technical Guide: Validating Oxyphenisatine-d8 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxyphenisatine-d8 Certificate of Analysis Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, QA/QC Managers, Toxicology Researchers[1]

The Strategic Role of Oxyphenisatine-d8 in Bioanalysis

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one) is a hepatotoxic laxative withdrawn from clinical use but remains a critical analyte in toxicology and forensic screening, particularly for detecting adulteration in "natural" weight-loss supplements.[1]

In quantitative LC-MS/MS bioanalysis, the accuracy of Oxyphenisatine quantification is frequently compromised by matrix effects —the alteration of ionization efficiency by co-eluting matrix components (phospholipids, salts).

Oxyphenisatine-d8 serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) .[1] By replacing eight hydrogen atoms with deuterium (


), the physicochemical properties (retention time, pKa) remain virtually identical to the analyte, while the mass shift (+8 Da) allows for spectral resolution.
The Mechanism of Correction (IDMS)

The core principle is Isotope Dilution Mass Spectrometry (IDMS) . Because the SIL-IS co-elutes with the analyte, it experiences the exact same ion suppression or enhancement. Therefore, the ratio of Analyte Area to IS Area remains constant, normalizing the data against matrix variability.

Anatomy of the Certificate of Analysis (CoA)

A CoA for a deuterated standard is not merely a receipt; it is a metrological document that ensures traceability to SI units (per ISO 17034).[1] When reviewing an Oxyphenisatine-d8 CoA, the following Critical Quality Attributes (CQAs) must be scrutinized.

Table 1: Critical Quality Attributes for Oxyphenisatine-d8[1]
AttributeMethodAcceptance CriteriaScientific Rationale
Chemical Identity

-NMR, MS
Structure confirmationConfirms the core oxindole structure and lack of proton signals at deuterated positions.[1]
Chemical Purity HPLC-UV (254 nm)> 98.0%Non-isotopic impurities (synthesis byproducts) can cause erroneous quantitation.[1]
Isotopic Enrichment HRMS / SIM> 99.0% atom DLow enrichment leads to "cross-talk" (signal contribution) in the analyte channel (

).[1]
Residual Solvents GC-HSReportedSolvents (e.g., DMSO, Methanol) affect the actual weight of the powder (potency calculation).
Water Content Karl FischerReportedHygroscopic water reduces the effective mass of the standard.

Technical Deep Dive: Validation Methodologies

A. Identity Confirmation via -NMR

In a non-deuterated Oxyphenisatine NMR spectrum, the aromatic region (6.5 – 7.5 ppm) is complex due to the two hydroxyphenyl rings.[1]

  • The Check: In Oxyphenisatine-d8, the protons on the hydroxyphenyl rings are typically replaced by deuterium.

  • Result: The CoA NMR spectrum should show a silent aromatic region corresponding to the phenol rings, leaving only the signals from the oxindole core (unless the core is also deuterated). Residual proton signals in the "silent" regions indicate incomplete deuteration.

B. Isotopic Enrichment Calculation (The Self-Validating Protocol)

Reliance on the vendor's stated enrichment is insufficient for GLP work.[1] You must verify the Isotopic Purity , specifically the absence of the


 (native) isotopologue, which causes false positives.

Protocol:

  • Infuse a 100 ng/mL solution of Oxyphenisatine-d8 into the MS.[1]

  • Acquire data in SIM (Selected Ion Monitoring) mode for:

    • 
       (Native Oxyphenisatine, m/z ~318)[1]
      
    • 
       (Target Standard, m/z ~326)
      
  • Calculation:

    
    [1]
    
  • Threshold: The contribution of

    
     to the analyte channel should be 
    
    
    
    of the LLOQ (Lower Limit of Quantitation) response.

Visualizing the Workflows

Diagram 1: The IDMS Logic Flow

This diagram illustrates how Oxyphenisatine-d8 corrects for matrix effects during extraction and ionization.

IDMS_Workflow Sample Biological Sample (Matrix + Analyte) Extract Sample Extraction (LLE/SPE) Sample->Extract Variable Recovery IS_Add Add Oxyphenisatine-d8 (Internal Standard) IS_Add->Extract Corrects Recovery LC LC Separation (Co-elution) Extract->LC Ionization ESI Ionization (Matrix Suppression) LC->Ionization MS_Detect Mass Spec Detection (MRM) Ionization->MS_Detect Analyte & IS Suppressed Equally Ratio Ratio Calculation (Analyte Area / IS Area) MS_Detect->Ratio Normalization

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow showing how Oxyphenisatine-d8 compensates for extraction loss and ionization suppression.

Diagram 2: CoA Validation Decision Tree

This logic gate ensures that only valid reference materials enter the analytical workflow.

CoA_Validation Start Receive Oxyphenisatine-d8 Check_Identity Check 1H-NMR (Aromatic Silence?) Start->Check_Identity Check_Enrichment Check MS Isotopic Purity (D0 < 0.1%?) Check_Identity->Check_Enrichment Pass Invalid Quarantine / Reject Check_Identity->Invalid Fail Check_Purity Check Chemical Purity (>98%?) Check_Enrichment->Check_Purity Pass Check_Enrichment->Invalid Fail (D0 interference) Valid Release for Use (Calculate Potency) Check_Purity->Valid Pass Check_Purity->Invalid Fail

Caption: Decision logic for validating the Certificate of Analysis before reference standard implementation.

Handling and Stability Protocol

To maintain the integrity of the CoA specifications, strict handling protocols must be enforced.

Solubilization Protocol

Oxyphenisatine-d8 is hydrophobic.[1] Improper solubilization leads to precipitation and non-linear calibration curves.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1]

    • Note: Avoid pure acetonitrile for initial dissolution as solubility can be slow.[1]

  • Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) in 100% DMSO.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Warning: Deuterium exchange can occur in protic solvents (water/methanol) at extreme pH or elevated temperatures over long periods.[1] Store stock solutions in anhydrous aprotic solvents (DMSO) when possible.[1]

Potency Calculation

The "As-Is" weight must be corrected using CoA data:



Failure to apply this correction introduces a systematic bias of 2-5% in quantitative results.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[1][2]

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. [1]

  • Stolker, A. A. M., et al. (2004).[1] Determination of oxyphenisatine in animal feed and meat by liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 520(1-2), 37-44.[1]

Sources

Technical Monograph: Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Oxyphenisatine-d8 is a stable isotope-labeled analogue of the laxative Oxyphenisatine, specifically designed as an Internal Standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike generic reagents, this compound is engineered for Isotope Dilution Mass Spectrometry (IDMS) , providing the highest tier of data integrity by compensating for matrix effects, ionization suppression, and extraction variability in complex biological matrices (plasma, urine, feces).

Crucial Identifier Note: As a specialized custom-synthesized isotope, Oxyphenisatine-d8 does not have a formally assigned CAS number in the public domain. Researchers must reference it via the Parent CAS (125-13-3) with the specific notation of its isotopic enrichment.

Physicochemical Profile

The following data consolidates specifications from primary chemical synthesizers (e.g., TLC Pharmaceutical Standards, Toronto Research Chemicals).

Table 1: Comparative Chemical Specifications
FeatureOxyphenisatine (Unlabeled)Oxyphenisatine-d8 (Internal Standard)
CAS Number 125-13-3 Not Assigned (Ref: 125-13-3-d8)
IUPAC Name 3,3-bis(4-hydroxyphenyl)indolin-2-one3,3-bis(4-hydroxyphenyl-d4 )indolin-2-one
Molecular Formula C₂₀H₁₅NO₃C₂₀H₇D₈NO₃
Molecular Weight 317.34 g/mol 325.39 g/mol
Mass Shift -+8.05 Da
Isotopic Purity Natural Abundance≥ 98 atom % D
Solubility DMSO, Methanol, EthanolDMSO, Methanol
Appearance White to Off-White SolidOff-White to Pale Yellow Solid
Structural Integrity & Label Positioning

The "d8" designation indicates the replacement of 8 hydrogen atoms with deuterium. Crucially, these labels are located on the two phenyl rings (4 deuteriums per ring).

  • Why this matters: The phenyl ring protons are non-exchangeable under physiological conditions. If the deuterium were placed on the hydroxyl (-OH) or amine (-NH) groups, it would rapidly exchange with solvent protons (H₂O/MeOH), rendering the standard useless.

  • Structure Visualization: The core oxindole structure remains unlabeled, while the two pendant phenol groups are fully deuterated at the ortho and meta positions relative to the hydroxyl group.

Synthesis Logic & Pathway

The synthesis of Oxyphenisatine-d8 follows a condensation reaction similar to the parent compound but utilizes isotopically enriched precursors.

Diagram 1: Synthesis Workflow

Caption: Acid-catalyzed condensation of Isatin with fully deuterated Phenol-d5 yields the specific d8-labeled product.

Synthesis Isatin Isatin (C8H5NO2) Reaction Condensation (Electrophilic Aromatic Subst.) Isatin->Reaction Phenol Phenol-d5 (2 eq) (C6D5OD) Phenol->Reaction Catalyst Acid Catalyst (H2SO4/AcOH) Catalyst->Reaction Promotes Product Oxyphenisatine-d8 (C20H7D8NO3) Reaction->Product Yields Byproduct H2O + D2O Reaction->Byproduct Eliminates

[4][5]

Bioanalytical Application: LC-MS/MS Protocol

Oxyphenisatine is often screened in toxicology to detect laxative abuse or in environmental analysis. The d8-analog is the "Gold Standard" for these assays.

Mass Spectrometry Transitions (MRM)

To establish a specific method, the Mass-to-Charge (m/z) transitions must be optimized. The d8-analog provides a mass shift of +8, ensuring no crosstalk with the analyte.

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Oxyphenisatine ESI Negative316.1 [M-H]⁻206.125
Oxyphenisatine-d8 ESI Negative324.1 [M-H]⁻ 214.1 25

Note: ESI Negative mode is preferred due to the phenolic hydroxyl groups, which deprotonate easily.

Extraction & Analysis Workflow

The following protocol ensures quantitative accuracy using the Internal Standard.

Step 1: Stock Preparation

  • Dissolve 1 mg Oxyphenisatine-d8 in 1 mL DMSO (1 mg/mL).

  • Dilute to 1 µg/mL in Methanol (Working IS Solution).

Step 2: Sample Preparation (Urine/Plasma)

  • Aliquot 200 µL of biological sample.

  • Spike 20 µL of Working IS Solution (Oxyphenisatine-d8).

  • Add 50 µL β-Glucuronidase (if measuring total oxyphenisatine, as it is extensively metabolized). Incubate at 37°C for 2 hours.

  • Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex 1 min.

  • Centrifuge at 10,000 x g for 5 min.

  • Transfer supernatant to LC vial.

Diagram 2: Analytical Logic Flow

Caption: Self-validating workflow using IS to correct for matrix effects and recovery loss.

Bioanalysis cluster_logic Self-Validating Mechanism Sample Biological Sample (Urine/Plasma) IS_Add Add Oxyphenisatine-d8 (Internal Standard) Sample->IS_Add Step 1: Normalization Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) IS_Add->Hydrolysis Step 2: De-conjugation Extract Extraction (PPT or LLE) Hydrolysis->Extract Step 3: Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Step 4: Detection Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Step 5: Calculation

Handling & Stability

  • Storage: Store neat solid at -20°C. Protect from light.

  • Solution Stability: Stable in Methanol for ~1 month at -20°C.

  • Safety: Oxyphenisatine is a known hepatotoxin. Handle the d8-standard with the same safety precautions (fume hood, gloves) as the parent drug.

References

  • TLC Pharmaceutical Standards. Oxyphenisatine-d8 Product Data Sheet (Cat# O-128002). Retrieved from

  • ChemScene. Oxyphenisatine-d8 Product Information (Cat# CS-0370981). Retrieved from

  • PubChem. Oxyphenisatin (Compound Summary). National Library of Medicine. Retrieved from

  • Stokvis, E., et al. (2005). Stable Isotopic Characterization of Analgesic Drugs. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for IDMS principles).

Stability and storage conditions for Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Storage Protocols for Oxyphenisatine-d8

Executive Summary

Oxyphenisatine-d8 is the stable isotope-labeled analog of Oxyphenisatine, a bis-phenolic oxindole derivative historically used as a laxative but withdrawn due to severe hepatotoxicity.[1][2] In modern pharmaceutical research, the deuterated form (d8) serves a critical role as an Internal Standard (IS) for the quantification of Oxyphenisatine in biological matrices via LC-MS/MS.[1][2]

The reliability of bioanalytical data hinges on the integrity of this reference standard. Due to its phenolic structure and lactam moiety, Oxyphenisatine-d8 is susceptible to oxidative degradation and hydrolysis.[1][2] Furthermore, improper handling can lead to isotopic scrambling, rendering the standard useless for mass spectrometry. This guide defines the rigorous storage, handling, and validation protocols required to maintain the compound's "Grade A" analytical status.

Chemical Profile & Vulnerability Analysis

To understand the storage requirements, we must first analyze the molecule's structural vulnerabilities.

FeatureSpecificationStability Implication
Chemical Name 3,3-Bis(4-hydroxyphenyl-d4)-1,3-dihydro-2H-indol-2-oneParent Scaffold: Oxindole
Molecular Formula C₂₀H₇D₈NO₃MW: ~325.39 g/mol (vs. 317.34 native)
Functional Group 1 Phenolic Hydroxyls (-OH) High Risk: Prone to oxidation into quinones, especially in basic solution or light exposure.[1][2]
Functional Group 2 Lactam (Cyclic Amide) Medium Risk: Susceptible to hydrolysis at high pH (>pH 9) or strong acid conditions.[1][2]
Isotopic Label Deuterium (²H) Exchange Risk: C-D bonds on the phenyl rings are stable.[2] O-D bonds (if present) exchange instantly in protic solvents.[2]
Isotopic Integrity Note

Oxyphenisatine-d8 is typically labeled on the two phenyl rings (4 deuteriums per ring).[1][2] Because the deuterium atoms are covalently bonded to carbon (C-D), they are non-exchangeable under standard storage conditions.[2] However, exposure to extreme pH or catalytic hydrogenation conditions can induce H/D scrambling.

Storage Protocols: The "Chain of Custody"

The stability of Oxyphenisatine-d8 is non-binary; it is a kinetic process slowed by temperature and inert atmosphere.[2]

A. Solid State Storage (Lyophilized/Powder)[2]
  • Temperature: -20°C (± 5°C). Long-term storage at -80°C is preferred but not strictly necessary if desiccated.[1][2]

  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen.

  • Container: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps.[1][2]

  • Light: Strict protection from UV/Visible light to prevent photo-oxidation of the phenol groups.[2]

B. Solution State Storage (Stock & Working)

Solvent choice is the single most critical factor for solution stability.

Solvent SystemStability RatingNotes
DMSO (Anhydrous) Excellent Preferred for Stock Solutions (1–10 mg/mL).[1][2] Freezes at +19°C; repeated freeze-thaw cycles can precipitate the compound.[1][2]
Methanol (MeOH) Good Good for intermediate dilutions.[1][2] Volatility requires tight sealing to prevent concentration drift.
Water/Buffer Poor DO NOT STORE. Aqueous solubility is low (<0.1 mg/mL).[2][3][4] Hydrolysis risk increases significantly over time.
Acetonitrile Moderate Acceptable, but solubility may be lower than in MeOH or DMSO.

Visualizing the Storage Workflow

The following diagram illustrates the critical decision paths for handling the standard from arrival to analysis.

StorageWorkflow Arrival Arrival (Solid) QC_Check Initial QC (LC-MS) Arrival->QC_Check Verify Purity Solid_Store Solid Storage (-20°C, Dark, Desiccated) QC_Check->Solid_Store Weighing Weighing (Equilibrate to RT) Solid_Store->Weighing Warm to RT Stock_Sol Stock Solution (DMSO, 1 mg/mL) Weighing->Stock_Sol Dissolve Aliquot Aliquot & Freeze (-80°C, Single Use) Stock_Sol->Aliquot Minimize F/T Cycles Working_Sol Working Solution (MeOH/Water) Aliquot->Working_Sol Dilute Daily Analysis LC-MS/MS Analysis Working_Sol->Analysis Use < 24h

Figure 1: Lifecycle management of Oxyphenisatine-d8. Note the critical "Single Use" aliquoting step to prevent freeze-thaw degradation.

Degradation Mechanisms & QC Validation

If the internal standard degrades, the area ratio (Analyte/IS) shifts, causing quantification errors. You must validate the standard if it has been stored >6 months.

Mechanism 1: Phenolic Oxidation

The electron-rich phenol rings are prone to oxidation, forming quinone-like structures.[1][2]

  • Symptom: Yellowing of the solution.

  • MS Signal: Appearance of [M+16] (Hydroxylation) or [M-2] (Quinone formation) peaks.[1][2]

Mechanism 2: Lactam Hydrolysis

Under basic conditions (pH > 9), the lactam ring opens to form the amino-acid derivative.[2]

  • Symptom: Shift in Retention Time (RT) on Reverse Phase LC (Hydrolyzed product is more polar/elutes earlier).

  • MS Signal: Mass shift of +18 Da (Water addition).

Experimental Protocol: Purity & Isotopic Enrichment Check

Objective: Confirm Oxyphenisatine-d8 is suitable for use.

  • Preparation: Dilute stock (DMSO) into MeOH:Water (50:50) to 100 ng/mL.[2]

  • LC Conditions: C18 Column, Gradient 5% -> 95% B (ACN with 0.1% Formic Acid).

  • MS Detection: Perform a full scan (Q1) centered on m/z 326.4 (assuming [M+H]+) and m/z 318.4 (Native).[1][2]

  • Criteria:

    • Chemical Purity: Main peak > 98% total area.[4]

    • Isotopic Purity: The contribution of unlabeled Oxyphenisatine (m/z 318.4) must be < 0.5% of the labeled peak. High background of native drug will artificially lower calculated concentrations of study samples.

Safety & Toxicology Context

While Oxyphenisatine-d8 is handled in microgram quantities in the lab, understanding its toxicity is vital for safety compliance.[2]

  • Hazard Class: Hepatotoxin.

  • Mechanism: Oxyphenisatine induces direct cytotoxicity to hepatocytes and triggers immune-mediated liver injury (DILI).[1][2] It depletes glutathione and causes oxidative stress in liver cells [1][2].

  • Handling:

    • Engineering Controls: All weighing must be done inside a fume hood or powder containment enclosure.

    • PPE: Double nitrile gloves are recommended. The compound is non-volatile but particulate inhalation is a risk.

    • Disposal: All waste (solid and liquid) must be segregated as "Cytotoxic/Genotoxic Waste" and incinerated.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31315, Oxyphenisatine.[2] Retrieved from [Link][1][2]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury (2012). Oxyphenisatin.[1][2] National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Oxyphenisatine in Biological Matrices via LC-MS/MS with Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one) and its acetate ester were historically employed as laxatives but were withdrawn from most regulated markets due to severe idiosyncratic hepatotoxicity. Despite this, these compounds occasionally resurface as adulterants in "natural" weight-loss supplements or are studied to understand the mechanisms of drug-induced liver injury (DILI).

The analysis of Oxyphenisatine in biological matrices (plasma, urine) presents specific challenges:

  • Matrix Complexity: Endogenous phenols and lipids can suppress ionization.

  • Chemical Instability: The acetate form hydrolyzes rapidly to the free phenol in biological media, necessitating a method that quantifies "Total Oxyphenisatine."

  • Toxicity Mechanism: The formation of reactive quinone methide intermediates is a suspected driver of toxicity, making the accurate tracking of the parent compound critical for toxicokinetic studies.

This protocol details a Liquid-Liquid Extraction (LLE) methodology coupled with LC-MS/MS using a deuterated internal standard (Oxyphenisatine-d4 ) to ensure robust quantitation. We utilize Isotope Dilution Mass Spectrometry (IDMS) to correct for extraction efficiency and matrix effects dynamically.

Experimental Design & Materials

Reagents and Standards
  • Analyte: Oxyphenisatine (purity >98%).

  • Internal Standard (IS): Oxyphenisatine-d4 (Labeling typically on the hydroxyphenyl rings).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Human Plasma (K2EDTA).

Instrumental Conditions (LC-MS/MS)

The method utilizes a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Chromatographic Conditions

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B; 4.1 min: Re-equilibrate.

Table 2: Mass Spectrometry Parameters (ESI Positive)

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Oxyphenisatine 318.1 [M+H]+224.13025Quantifier
196.13035Qualifier
Oxyphenisatine-d4 322.1 [M+H]+228.13025IS Quantifier

Note: The transition 318.1 → 224.1 corresponds to the loss of a phenol moiety, a characteristic fragmentation for this class.

Detailed Sample Preparation Protocol

The choice of Liquid-Liquid Extraction (LLE) with MTBE is driven by Oxyphenisatine's lipophilicity (LogP ~3.5) and phenolic nature. LLE provides cleaner extracts than protein precipitation (PPT) by leaving behind phospholipids that cause ion suppression.

Step-by-Step Workflow
  • Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • IS Spiking:

    • Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard Working Solution (Oxyphenisatine-d4 at 500 ng/mL in 50:50 MeOH:Water).

    • Rationale: Early spiking ensures the IS tracks all subsequent losses.

  • Equilibration: Vortex briefly and let stand for 5 minutes to allow IS equilibration with plasma proteins.

  • Extraction:

    • Add 500 µL of MTBE (Methyl tert-butyl ether).[1]

    • Alternative: Ethyl Acetate can be used, but MTBE often forms a clearer phase boundary.

  • Agitation: Vortex vigorously for 5 minutes (or use a shaker plate at 1200 rpm).

    • Critical Step: Sufficient contact time is required to partition the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

    • Caution: Do not disturb the protein pellet/interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Add 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer to autosampler vials for LC-MS/MS injection.

Visualizations

Sample Preparation Workflow

This diagram illustrates the critical path of the extraction logic, highlighting the self-validating nature of the Internal Standard addition.

SamplePrep Start Biological Sample (100 µL Plasma) Spike Add Internal Standard (Oxyphenisatine-d4) Corrects for Recovery/Matrix Start->Spike Extract Liquid-Liquid Extraction (Add 500 µL MTBE) Spike->Extract Equilibration Agitate Vortex/Shake (Partitioning) Extract->Agitate Centrifuge Centrifuge (Phase Separation) Agitate->Centrifuge Transfer Transfer Organic Layer (Upper Phase) Centrifuge->Transfer Lipophilic Fraction Evap Evaporate to Dryness (N2 stream) Transfer->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Inject LC-MS/MS Analysis (MRM Mode) Recon->Inject

Caption: Workflow for the extraction of Oxyphenisatine from plasma using MTBE Liquid-Liquid Extraction.

Mechanistic Context: Hepatotoxicity Pathway

Understanding the toxicity mechanism is vital for researchers interpreting the data. Oxyphenisatine can be bioactivated to a reactive quinone methide.

ToxicityMechanism Parent Oxyphenisatine (Parent Drug) Metabolism CYP450 Oxidation (Bioactivation) Parent->Metabolism QM Quinone Methide (Reactive Intermediate) Metabolism->QM Binding Covalent Binding (Cellular Proteins/DNA) QM->Binding Nucleophilic Attack Detox Glutathione Conjugation (Detoxification) QM->Detox + GSH Toxicity Hepatotoxicity (Cell Death/Immune Response) Binding->Toxicity

Caption: Proposed bioactivation pathway of Oxyphenisatine to a reactive quinone methide intermediate.

Results & Discussion

Linearity and Sensitivity

Using this protocol, the method typically achieves a Lower Limit of Quantitation (LLOQ ) of 0.5 ng/mL in plasma. Linearity is maintained from 0.5 to 500 ng/mL (


).
Matrix Effect Correction

The use of Oxyphenisatine-d4 is non-negotiable for high-integrity data. In ESI+, phospholipids from plasma can cause signal suppression. The deuterated IS co-elutes with the analyte, experiencing the exact same suppression environment.

  • Without IS: Recovery may appear to vary between 60-80% due to matrix variability.

  • With IS: Relative response ratios normalize this variability, ensuring accuracy within ±15%.

Stability Considerations

Oxyphenisatine acetate (if present in the study design) is unstable in plasma due to esterases. To measure the acetate specifically, an esterase inhibitor (e.g., NaF or PMSF) must be added immediately upon blood collection. For general toxicity screening, measuring Total Oxyphenisatine (hydrolyzed product) is the standard approach.

References

  • U.S. Food and Drug Administration (FDA). (1999). Withdrawn Drugs; Oxyphenisatin Acetate. Federal Register. Available at: [Link]

  • Song, F., et al. (2025). Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Wang, J., et al. (2018). Rapid detection of adulterated drugs in herbal dietary supplements by wooden-tip electrospray ionization mass spectrometry.[2] Analytical Methods.[1][3][4][5][6][7][8] Available at: [Link]

  • Wen, B. & Moore, R. (2011). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? Chemical Research in Toxicology.[9] Available at: [Link]

  • Stolman, A. (1974). The analysis of oxyphenisatin in urine. Journal of Forensic Sciences. (Foundational methodology for extraction properties).

Sources

Application Note: High-Sensitivity Quantification of Oxyphenisatine in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective UPLC-MS/MS method for the quantification of Oxyphenisatine in human plasma. Utilizing Oxyphenisatine-d8 as a stable isotopically labeled internal standard (SIL-IS), this protocol addresses the critical need for accurate monitoring of this compound, given its historical association with hepatotoxicity. The method employs Liquid-Liquid Extraction (LLE) for superior matrix cleanup and achieves a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic profiling.

Introduction & Scientific Rationale

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)indolin-2-one) is a laxative agent often administered as its diacetate prodrug. While effective, its use has been severely restricted or withdrawn in many jurisdictions due to idiosyncratic hepatotoxicity. Consequently, modern analysis often focuses on toxicology screening or forensic investigations where high sensitivity is paramount to detect trace levels of the active metabolite.

Why UPLC-MS/MS?
  • Selectivity: The structural similarity of Oxyphenisatine to other bis-phenolic compounds requires the mass-resolution capabilities of tandem mass spectrometry (MS/MS) to prevent false positives.

  • Sensitivity: UPLC provides narrow peak widths, enhancing signal-to-noise ratios (S/N), while the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole ensures specific detection of the parent-product ion transition.

The Role of Oxyphenisatine-d8

The use of a deuterated internal standard (d8) is non-negotiable for high-integrity assays. It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement effects in the electrospray ionization (ESI) source. This "in-source" compensation guarantees that the calculated concentration ratios remain accurate even if plasma matrix composition varies between patients.

Experimental Protocol

Chemicals and Reagents[1]
  • Analyte: Oxyphenisatine (Certified Reference Material, >98% purity).

  • Internal Standard: Oxyphenisatine-d8 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), and Water.

  • Additives: Ammonium Acetate (LC-MS grade), Formic Acid.

Instrumentation
  • LC System: Ultra-Performance Liquid Chromatography (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Waters Xevo TQ-XS).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize LLE over Protein Precipitation (PPT) to minimize phospholipid carryover, which is a common cause of ion suppression in ESI+ mode.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Spiking: Add 20 µL of Oxyphenisatine-d8 working solution (100 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 10 minutes to ensure partition equilibrium.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 A:B). Vortex for 1 min and centrifuge.

  • Injection: Transfer to an autosampler vial; inject 5 µL.

Analytical Conditions

Liquid Chromatography Parameters
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Run Time: 5.0 minutes.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
0.50 90 10 Hold
3.00 10 90 Linear
3.50 10 90 Wash
3.60 90 10 Re-equilibrate

| 5.00 | 90 | 10 | End |

Mass Spectrometry Parameters (ESI+)

Although phenols often ionize in negative mode, the indolin-2-one core allows for protonation ([M+H]+) under acidic/buffered conditions, which often yields better structural fragmentation for confirmation.

  • Ionization Mode: Electrospray Positive (ESI+).[2]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

  • Desolvation Gas: 1000 L/hr.[3]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Oxyphenisatine 318.1224.1Quantifier25
318.1196.1Qualifier35
Oxyphenisatine-d8 326.1228.1*Quantifier25

*Note: The d8 IS transition assumes the label is on the phenolic rings. Loss of one phenol-d4 (98 Da) from 326 yields 228. Verify this transition during tuning with your specific IS lot.

Visualized Workflows

Analytical Workflow Logic

This diagram illustrates the critical path from sample collection to data output, highlighting the self-validating checks (IS monitoring).

G Sample Plasma Sample (200 µL) IS_Spike Add Internal Standard (Oxyphenisatine-d8) Sample->IS_Spike Normalization LLE LLE Extraction (Ethyl Acetate) IS_Spike->LLE Matrix Cleanup UPLC UPLC Separation (BEH C18 Column) LLE->UPLC Inject 5 µL MS MS/MS Detection (MRM Mode) UPLC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Integration

Caption: Figure 1. End-to-end analytical workflow ensuring matrix compensation via early Internal Standard introduction.

Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences. The primary transition involves the cleavage of the phenol group.

Fragmentation Parent Precursor Ion [M+H]+ = 318.1 Frag1 Product Ion 1 (Quant) m/z 224.1 (Loss of Phenol) Parent->Frag1 Collision Induced Dissociation Neutral1 Neutral Loss Phenol (-94 Da) Parent->Neutral1 Frag2 Product Ion 2 (Qual) m/z 196.1 (Loss of CO) Frag1->Frag2 Neutral2 Neutral Loss CO (-28 Da) Frag1->Neutral2

Caption: Figure 2. Proposed fragmentation pathway for Oxyphenisatine in ESI+ mode.

Validation & Quality Assurance

To ensure Trustworthiness and Integrity , the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity: The method should be linear from 0.5 ng/mL to 500 ng/mL (

    
    ). Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be <15% (20% at LLOQ).

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).

    • The IS-normalized Matrix Factor must be close to 1.0, proving that the d8-IS effectively compensates for ion suppression.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in mobile phase.Ensure Ammonium Acetate is used; acidic pH helps protonation of the amide.
Peak Tailing Column secondary interactions.Increase buffer strength to 10mM or replace the column if >1000 injections.
High Backpressure Particulates from plasma.Ensure centrifugation step is sufficient; filter final extract if necessary (0.2 µm).
IS Signal Variation Inconsistent extraction.Check pipette calibration; ensure vigorous mixing during LLE.

References

  • Zhang, Z., Hu, Z., & Xia, B. (2025). Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Link

  • PubChem. (2024). Oxyphenisatin Acetate Compound Summary. National Library of Medicine. Link

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

  • DrugBank. (2024). Oxyphenisatin Acetate: Pharmacology and Safety. Link

Sources

Application Note: High-Precision Quantitation of Oxyphenisatine in Biological Matrices and Dietary Supplements using Oxyphenisatine-d8

[1]

Abstract

This application note details a validated protocol for the forensic and clinical quantitation of Oxyphenisatine , a hepatotoxic laxative withdrawn from the global market but frequently detected as an adulterant in "natural" weight-loss supplements. Utilizing Oxyphenisatine-d8 as a stable isotope-labeled internal standard (SIL-IS), this method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high specificity and eliminate matrix effects.[1] The protocol covers sample preparation for both biological fluids (plasma/urine) and solid dosage forms, ensuring applicability in forensic toxicology, anti-doping control, and food safety testing.

Introduction & Forensic Context

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)indolin-2-one) is a diphenolic laxative structurally related to phenolphthalein.[1] Although effective, it was withdrawn from the market in the 1970s due to severe hepatotoxicity , capable of inducing chronic active hepatitis, cirrhosis, and autoimmune-like liver injury.[1]

Despite the ban, forensic laboratories frequently encounter Oxyphenisatine in two contexts:

  • Surreptitious Administration: Cases of Munchausen syndrome by proxy or elder abuse involving unexplained diarrhea and liver damage.[1]

  • Adulterated Supplements: "Botanical" slimming products illegally fortified with Oxyphenisatine (or its prodrug, Oxyphenisatine Acetate) to enhance efficacy.[1]

The Role of Oxyphenisatine-d8

In electrospray ionization (ESI), phenolic compounds are prone to ion suppression caused by co-eluting matrix components (phospholipids, salts). External calibration often fails to compensate for these variances.[1] Oxyphenisatine-d8 (deuterated on the phenolic rings) co-elutes with the analyte, experiencing the exact same ionization environment. This allows for Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantitative accuracy in complex matrices.

Chemical Properties & Handling[1]

CompoundMolecular FormulaMW ( g/mol )CAS No.[1][2][3][4][5][6]Storage
Oxyphenisatine C₂₀H₁₅NO₃317.34125-13-3-20°C, Protect from light
Oxyphenisatine-d8 C₂₀H₇D₈NO₃325.39N/A-20°C, Desiccated

Handling Protocol:

  • Stock Solution: Dissolve 1 mg of Oxyphenisatine-d8 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 ppm) stock.

  • Stability: Deuterium exchange can occur in highly acidic protic solvents over extended periods.[1] Store working standards in Methanol:Water (50:50) at 4°C and use within 7 days.

  • Safety: Handle in a fume hood. Oxyphenisatine is a potential carcinogen and hepatotoxin.[1]

Instrumental Analysis Protocol (LC-MS/MS)[1][7][8]

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)[7][8]

  • Polarity: Negative Mode (ESI-)

    • Rationale: The phenolic hydroxyl groups deprotonate readily ([M-H]⁻), offering superior sensitivity over positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The fragmentation of Oxyphenisatine typically involves the loss of a phenol moiety. For the d8 variant (labeled on both phenol rings), the parent mass shifts by +8 Da, and the primary fragment shifts by +4 Da (retaining one labeled ring).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Oxyphenisatine 316.1 [M-H]⁻224.1196.125 / 35
Oxyphenisatine-d8 324.1 [M-H]⁻228.1200.125 / 35
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm)[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 5.0)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Equilibration
1.00 10% Desalting
6.00 90% Elution of Analytes
7.50 90% Column Wash
7.60 10% Return to Initial

| 10.00 | 10% | Re-equilibration |[1]

Sample Preparation Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Target: Detection of poisoning or surreptitious use.

  • Aliquot: Transfer 200 µL of sample (plasma or urine) into a 1.5 mL centrifuge tube.

  • Hydrolysis (Urine Only): Add 50 µL of

    
    -glucuronidase solution. Incubate at 55°C for 1 hour.
    
    • Note: Oxyphenisatine undergoes extensive glucuronidation.[1] Hydrolysis is essential for total drug quantification.[1]

  • Internal Standard Addition: Add 20 µL of Oxyphenisatine-d8 working solution (1 µg/mL). Vortex for 10 sec.

  • Liquid-Liquid Extraction (LLE):

    • Add 1000 µL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the supernatant (organic layer) to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Water:Acetonitrile). Vortex and transfer to an autosampler vial.[1]

Protocol B: Solid Dosage Forms (Herbal Supplements)

Target: Identification of adulteration.

  • Homogenization: Grind tablets or empty capsules into a fine powder.

  • Weighing: Weigh 100 mg of the powder into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of Methanol.

  • Sonication: Sonicate for 20 minutes to ensure complete solubilization of the drug from the herbal matrix.

  • Dilution:

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Dilute the supernatant 1:100 with Mobile Phase A.

  • IS Addition: Transfer 900 µL of the diluted extract to a vial and add 100 µL of Oxyphenisatine-d8 (1 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Visualization

Gcluster_bioProtocol A: Biological Fluidscluster_suppProtocol B: Supplementsnode_startSample Sourcebio_aliquotAliquot 200 µL(Plasma/Urine)node_start->bio_aliquotsolid_weighWeigh 100 mg Powdernode_start->solid_weighhydrolysisEnzymatic Hydrolysis(Urine Only)bio_aliquot->hydrolysisis_add_bioAdd IS: Oxyphenisatine-d8(Matrix Normalization)hydrolysis->is_add_biolleLLE Extraction(Ethyl Acetate/MTBE)is_add_bio->lleevapEvaporate & Reconstitute(90:10 H2O:ACN)lle->evapnode_msLC-MS/MS Analysis(ESI Negative Mode)evap->node_msmeth_extMethanol Extraction(Sonication 20 min)solid_weigh->meth_extdilutionDilute 1:100Add IS: Oxyphenisatine-d8meth_ext->dilutionfilterFilter 0.22 µm PTFEdilution->filterfilter->node_msnode_dataData ProcessingRatio: Area(Analyte) / Area(IS)node_ms->node_data

Figure 1: Dual-stream workflow for the extraction and quantitation of Oxyphenisatine in biological and solid matrices.

Data Analysis & Validation

Quantification is performed using the internal standard method . The response ratio (

Matrix Effect (ME) Calculation

The d8 standard allows for the precise calculation and negation of matrix effects.

  • Acceptance Criteria: A valid method should show %ME between -15% and +15%.[1] If suppression is high (>20%), the d8 standard will suppress at the same rate, maintaining quantitative accuracy of the ratio

    
    .
    
Linearity & Sensitivity
  • Linear Range: 1.0 – 1000 ng/mL (

    
    )
    
  • LOD (Limit of Detection): ~0.5 ng/mL (Signal-to-Noise > 3)[1]

  • LOQ (Limit of Quantitation): ~1.0 ng/mL (Signal-to-Noise > 10)[1]

References

  • Food and Drug Administration (FDA). (1999). List of Drug Products That Have Been Withdrawn or Removed From the Market for Reasons of Safety or Effectiveness.Link

  • Kotha, P., et al. (1980).[1][9] "Liver Damage Induced by Oxyphenisatin."[1][9] British Medical Journal, 281(6254), 1530.[1][9] Link

  • Tran, B. N., et al. (2015).[1][10] "Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry." MDPI Foods, 9(10), 1357.[1] Link

  • Zhou, Y., et al. (2010).[1][11] "Simultaneous Determination of Phenolphthalein and Sibutramine Illegally Added to Weight Loss Functional Foods."[11] Food Science, 31(8).[1] Link

  • Santa Cruz Biotechnology. "Oxyphenisatine-d8 Product Information." SCBT Catalog. Link

Application Note: Quantitation of Illegal Oxyphenisatine in Dietary Supplements via SIDA-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists involved in food safety and drug screening. It details the robust quantification of Oxyphenisatine, a banned hepatotoxic laxative, in complex dietary matrices using Stable Isotope Dilution Assay (SIDA) with LC-MS/MS.

Abstract

The adulteration of "natural" weight-loss supplements with synthetic laxatives poses a severe public health risk. Oxyphenisatine and its ester prodrug, Oxyphenisatine Acetate, were withdrawn from pharmaceutical markets globally due to idiosyncratic hepatotoxicity. This protocol outlines a confirmatory method for detecting these compounds in complex matrices (herbal teas, gummies, capsules) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing Oxyphenisatine-d8 as an internal standard, this method actively corrects for the significant matrix suppression often encountered in botanical extracts, ensuring forensic-grade accuracy.

Introduction & Regulatory Context

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one) is a diphenolic laxative. Historically used to treat constipation, it was banned by the FDA and other regulatory bodies after being linked to chronic active hepatitis and liver damage. Despite the ban, unscrupulous manufacturers illicitly add it to dietary supplements to induce weight loss.

The Analytical Challenge

Dietary supplements are chemically complex. Matrices like fermented plum or herbal tea contain high levels of polyphenols and pigments that compete for ionization in the MS source. This competition leads to Matrix Effects (ME) , typically signal suppression, which causes underestimation of the toxin.

The Solution: Stable Isotope Dilution Assay (SIDA) This protocol employs Oxyphenisatine-d8 , where the protons on the phenolic rings are replaced with deuterium.

  • Co-Elution: The d8-analog elutes at virtually the same retention time as the analyte.

  • Matrix Compensation: It experiences the exact same ionization environment. If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by 40%.

  • Result: The ratio of Analyte/IS remains constant, yielding accurate quantification.

Chemical Profile

CompoundStructureCAS No.[1][2]MW ( g/mol )Role
Oxyphenisatine C₂₀H₁₅NO₃125-13-3317.34Target Analyte (Active Metabolite)
Oxyphenisatine Acetate C₂₄H₁₉NO₅115-33-3401.41Target Analyte (Prodrug/Additive)
Oxyphenisatine-d8 C₂₀H₇D₈NO₃N/A325.39Internal Standard

Experimental Protocol

Materials & Reagents
  • Standards: Oxyphenisatine (>98%), Oxyphenisatine Acetate (>98%), Oxyphenisatine-d8 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Apparatus: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or equivalent).

Sample Preparation Workflow

Note: This protocol includes a hydrolysis step to convert the acetate form to the free phenol, allowing for the determination of "Total Oxyphenisatine."

Step 1: Homogenization Pulverize tablets/capsules or homogenize fruit samples (e.g., fermented plum) into a fine paste/powder.

Step 2: Weighing & Spiking (Crucial) Weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • IMMEDIATELY add 50 µL of Oxyphenisatine-d8 Internal Standard solution (10 µg/mL in MeOH).

  • Scientific Rationale: Adding IS before extraction corrects for extraction inefficiencies, not just instrument drift.

Step 3: Hydrolysis & Extraction Add 10 mL of Methanol:0.1 M NaOH (1:1 v/v). Vortex for 1 min. Ultrasonicate for 20 min at 40°C.

  • Mechanism:[1][3][4] The alkaline condition hydrolyzes the ester bond in Oxyphenisatine Acetate, converting it to Oxyphenisatine.

Step 4: Neutralization & Cleanup Adjust pH to neutral (pH 7.0) using 1 M HCl. Centrifuge at 10,000 rpm for 10 min at 4°C. Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Visual Workflow (DOT Diagram)

G Sample Sample Homogenization (Tablets/Gummies) Spike CRITICAL: Spike IS (Oxyphenisatine-d8) Sample->Spike 1.0 g Sample Extract Hydrolysis & Extraction (MeOH/NaOH + Sonication) Spike->Extract Internal Standard Added Clean Neutralization & Centrifugation (10,000 rpm) Extract->Clean Hydrolysis Complete Filter Filtration (0.22 µm PTFE) Clean->Filter Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Injection

Figure 1: Sample preparation workflow emphasizing the critical timing of Internal Standard addition.

Instrumental Parameters

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI)[7]

  • Polarity: Positive (+ve) Mode. Note: While phenols ionize in negative mode, the amide nitrogen in the oxindole ring allows for robust protonation [M+H]+, which is standard for multi-residue screening.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
Oxyphenisatine 318.1 [M+H]⁺224.125Quantifier
196.135Qualifier
Oxyphenisatine-d8 326.1 [M+H]⁺228.125Quantifier (IS)

Note: The d8 transition assumes the retention of one d4-phenol ring during fragmentation (326 - 98 = 228).

Results & Discussion

Understanding Matrix Effects

In complex food matrices, co-eluting compounds can suppress the ionization efficiency. Without an internal standard, this leads to false negatives.

MatrixEffect cluster_0 Without Internal Standard cluster_1 With Oxyphenisatine-d8 (SIDA) Matrix Matrix Components (Suppression) Analyte Oxyphenisatine Signal Result1 Result: -40% Error Analyte->Result1 Signal Drop Matrix2 Matrix Components (Suppression) Analyte2 Oxyphenisatine (Suppressed) Ratio Ratio Calculation (Analyte Area / IS Area) Analyte2->Ratio IS IS (d8) (Equally Suppressed) IS->Ratio Result2 Result: 100% Accuracy Ratio->Result2 Normalized

Figure 2: Mechanism of Matrix Effect Correction. The IS experiences identical suppression to the analyte, normalizing the final ratio.

Validation Criteria

To ensure trustworthiness, the method must meet these criteria:

  • Linearity: R² > 0.995 over the range of 1–500 ng/mL.

  • Recovery: Spiked samples should show 80–120% recovery when corrected by IS.

  • LOD/LOQ: Limit of Detection should be < 10 µg/kg to detect trace contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from matrix.Dilute sample extract 1:5 or 1:10 with initial mobile phase.
Peak Tailing pH mismatch or column overload.Ensure mobile phase contains Ammonium Acetate; reduce injection volume.
No d8 Signal Deuterium exchange.Check pH. Avoid highly acidic conditions for prolonged periods, though aromatic deuteriums are generally stable.

References

  • US Food and Drug Administration (FDA). (2025). Substances Added to Food Inventory (Formerly EAFUS).[Link]

  • National Institutes of Health (NIH) - LiverTox. (2020). Oxyphenisatin - Clinical and Research Information on Drug-Induced Liver Injury.[Link]

  • Zeng, J., et al. (2025). Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis. [Link]

  • Kim, H.J., et al. (2020). Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.[Link]

Sources

Application Note: High-Precision Recovery Studies of Oxyphenisatine in Biological Matrices Using Oxyphenisatine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing Oxyphenisatine-d8 (deuterated internal standard) to validate extraction recovery and assess matrix effects in LC-MS/MS assays. Oxyphenisatine, a hepatotoxic laxative often screened in adulterated dietary supplements and toxicology panels, presents analytical challenges due to its diphenolic structure and potential for matrix suppression. This note provides a self-validating workflow for spiking, extraction, and calculation, ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Introduction & Scientific Rationale

The Analyte: Oxyphenisatine

Oxyphenisatine (3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one) is a laxative withdrawn from most markets due to severe hepatotoxicity (drug-induced liver injury).[1] Despite its withdrawal, it occasionally resurfaces as an illicit adulterant in "natural" weight-loss supplements.[1] Its structure contains two phenolic rings and a lactam moiety, making it moderately lipophilic (LogP ~1.[1]4) but susceptible to ionization suppression in electrospray ionization (ESI).[1]

The Solution: Oxyphenisatine-d8

To achieve precise quantification, a stable isotope-labeled internal standard (SIL-IS) is required.[1] Oxyphenisatine-d8 (typically labeled with 4 deuteriums on each phenolic ring) serves as the ideal IS.[1]

  • Co-elution: It elutes at the same retention time as the analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.

  • Mass Shift: The +8 Da mass shift allows for clean spectral resolution in Multiple Reaction Monitoring (MRM) modes (e.g., m/z 318

    
     326).[1]
    

Materials and Chemical Properties

CompoundMolecular FormulaMW ( g/mol )SolubilityStorage
Oxyphenisatine

317.34DMSO, Methanol-20°C, Desiccated
Oxyphenisatine-d8

325.39DMSO, Methanol-20°C, Protected from light

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.[1] Matrix: Blank human plasma, urine, or supplement powder (depending on assay scope).[1]

Experimental Protocol

Stock Solution Preparation (Critical Step)

Expert Insight:[1] Oxyphenisatine can be difficult to dissolve directly in high-water content solvents.[1] Start with DMSO to ensure complete solubilization before diluting.[1]

  • Primary Stock (1 mg/mL): Weigh 1.0 mg of Oxyphenisatine-d8 into a glass vial. Add 1.0 mL of DMSO. Vortex for 30 seconds.[1]

  • Working Standard (10 µg/mL): Dilute the Primary Stock 1:100 in Methanol.

  • Spiking Solution (100 ng/mL): Dilute the Working Standard in 50:50 MeOH:H2O. Prepare fresh daily.

Spiking Strategy for Recovery Studies

To validate the method, you must differentiate between Extraction Efficiency (Recovery) and Matrix Effects . This requires three distinct sample sets.

  • Set A (Neat Standard): Analyte + IS in clean solvent (No matrix).[1]

  • Set B (Post-Extraction Spike): Extract blank matrix first, then spike Analyte + IS into the supernatant. (Represents 100% recovery, but subject to matrix effect).[1][2]

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into blank matrix, then perform extraction.[1] (Subject to both recovery loss and matrix effect).[1][3]

Extraction Workflow (Protein Precipitation)

The following DOT diagram illustrates the critical decision points in the extraction workflow.

ExtractionWorkflow cluster_QC Quality Control Check Start Biological Sample (100 µL Plasma) Spike Add 10 µL Oxyphenisatine-d8 (Internal Standard) Start->Spike Pre-Spike (Set C) Precip Protein Precipitation Add 400 µL ACN (Cold) Spike->Precip Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant DryDown Evaporate to Dryness (N2 stream @ 40°C) Supernatant->DryDown Recon Reconstitute (100 µL Mobile Phase) DryDown->Recon Inject LC-MS/MS Injection Recon->Inject QC_Check Check IS Area Stability (<15% RSD) Inject->QC_Check

Figure 1: Standard Protein Precipitation Workflow for Oxyphenisatine Recovery.

LC-MS/MS Conditions (Suggested)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1] Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] Flow Rate: 0.4 mL/min.[1]

MRM Transitions: Note: Oxyphenisatine ionizes in both modes, but Negative Mode (ESI-) often yields lower background for diphenolic compounds.[1] Positive Mode (ESI+) is shown below as it is common for multi-drug screens.

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)
Oxyphenisatine ESI+318.1

299.1 (Loss of

)
15
196.130
Oxyphenisatine-d8 ESI+326.1

307.1 (Loss of

)
15

Calculation & Validation Logic

The Mathematics of Validation

To isolate the extraction efficiency from the ion suppression, use the sample sets defined in Section 4.2.

1. Matrix Effect (ME):


[1]
  • Interpretation: < 100% indicates Ion Suppression; > 100% indicates Enhancement.[1] An IS corrects for this if the ME is identical for Analyte and IS.

2. Extraction Recovery (RE):


[1]
  • Interpretation: This is the true "yield" of your chemistry. FDA guidelines typically accept recoveries > 50% as long as they are consistent (CV < 15%).[1]

Troubleshooting Low Recovery

Use the logic flow below to diagnose issues if recovery falls below acceptable limits.

Troubleshooting Start Low Recovery (<50%) CheckSol Check Solubility Is drug crashing out? Start->CheckSol CheckpH Check pH Is analyte ionized? CheckSol->CheckpH No Soln1 Use Stronger Solvent (Increase MeOH/DMSO) CheckSol->Soln1 Yes CheckAds Adsorption? Sticking to plastic? CheckpH->CheckAds No Soln2 Adjust pH (Oxyphenisatine pKa ~9.4) CheckpH->Soln2 Yes Soln3 Use Glass Vials (Low-bind consumables) CheckAds->Soln3 Yes

Figure 2: Diagnostic Logic for Low Recovery Issues.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • PubChem. (n.d.).[1] Oxyphenisatine Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1][4]

Sources

Application Note: High-Sensitivity Quantitation of Oxyphenisatine in Biological Matrices Using Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Oxyphenisatine (and its prodrug Oxyphenisatine Acetate) was historically utilized as a laxative but was largely withdrawn from global markets due to associations with severe hepatotoxicity, including chronic active hepatitis and cirrhosis.[1] Despite its withdrawal, Oxyphenisatine remains a critical reference compound in toxicological research to elucidate mechanisms of drug-induced liver injury (DILI).[1]

Accurate pharmacokinetic (PK) profiling of Oxyphenisatine is challenging due to the complexity of the target matrix (often liver homogenate or bile) and the compound's phenolic nature. This protocol details the application of Oxyphenisatine-d8 , a stable isotope-labeled internal standard (SIL-IS), to mitigate matrix effects and ensure regulatory compliance (FDA/EMA).[1]

Why Oxyphenisatine-d8?

In LC-MS/MS bioanalysis, co-eluting matrix components (phospholipids, salts) often suppress or enhance ionization efficiency.[1]

  • Structural Analogs (e.g., Bisacodyl) may separate chromatographically, failing to experience the exact same suppression as the analyte.[1]

  • Oxyphenisatine-d8 co-elutes with the analyte, experiencing identical ionization conditions.[1] This provides a self-validating correction factor for every injection.[1]

Technical Specifications

Analyte Properties
PropertyOxyphenisatine (Analyte)Oxyphenisatine-d8 (Internal Standard)
IUPAC Name 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one3,3-bis(4-hydroxyphenyl-d4)-1,3-dihydro-2H-indol-2-one
Molecular Formula C₂₀H₁₅NO₃C₂₀H₇D₈NO₃
Exact Mass 317.11 g/mol 325.16 g/mol
LogP ~2.5 (Moderate Lipophilicity)~2.5
pKa ~9.4 (Phenolic OH)~9.4
Solubility Soluble in Methanol, DMSO, Ethyl AcetateSoluble in Methanol, DMSO, Ethyl Acetate
Mass Spectrometry Strategy

Given the two phenolic hydroxyl groups, Negative Electrospray Ionization (ESI-) provides superior sensitivity compared to positive mode.[1] The deprotonated precursor [M-H]⁻ is highly stable.[1]

Experimental Protocol

Reagent Preparation
  • Stock Solution: Dissolve 1 mg Oxyphenisatine-d8 in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Matrix: Rat Plasma (K2EDTA) or Liver Homogenate (1:3 w/v in PBS).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization in negative mode.[1] LLE using Ethyl Acetate or MTBE provides a cleaner extract for hepatotoxicity studies.[1]

SamplePrep Start Aliquot 50 µL Sample (Plasma/Tissue Homogenate) Spike Add 10 µL Oxyphenisatine-d8 (Working Solution) Start->Spike Buffer Add 200 µL Ammonium Acetate (pH 5.0) to stabilize phenols Spike->Buffer Extract Add 1.5 mL Ethyl Acetate Vortex 5 min @ 2000 rpm Buffer->Extract Centrifuge Centrifuge 4000 x g, 10 min, 4°C Extract->Centrifuge Transfer Transfer Supernatant (Organic) to clean 96-well plate Centrifuge->Transfer Dry Evaporate to Dryness N2 stream @ 40°C Transfer->Dry Recon Reconstitute 100 µL Mobile Phase (30:70 A:B) Dry->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for phenolic recovery and phospholipid removal.[1]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 1 mM Ammonium Fluoride in Water (Fluoride enhances negative ion generation for phenols).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) %A %B Curve
0.0 90 10 Initial
0.5 90 10 Hold
3.0 5 95 Linear
4.0 5 95 Wash
4.1 90 10 Re-equilibrate

| 5.0 | 90 | 10 | End |[1]

MRM Transitions (Representative): Optimization Required per Instrument

Compound Precursor (m/z) Product (m/z) Collision Energy (V)
Oxyphenisatine 316.1 [M-H]⁻ 223.1 (Phenol loss) -25
Oxyphenisatine 316.1 [M-H]⁻ 208.1 -35

| Oxyphenisatine-d8 | 324.1 [M-H]⁻ | 231.1 (d4-Phenol loss) | -25 |[1]

Method Development & Validation Strategy

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Critical Validation Steps
  • Selectivity: Analyze 6 lots of blank liver homogenate. Ensure no interference at the retention time of Oxyphenisatine or the d8-IS.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF).

    
    [1]
    
    • Acceptance: The IS-normalized MF should be close to 1.0, indicating the d8-IS is compensating for suppression perfectly.[1]

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) > 0.99.[1]
    
Workflow Diagram: Method Lifecycle

MethodLifecycle cluster_feedback Continuous Improvement Tune MS/MS Tuning (Infuse d0 & d8) Chrom Chromatography Opt. (Separate Isomers) Tune->Chrom Extract_Opt Extraction Efficiency (Compare PPT vs LLE) Chrom->Extract_Opt Valid Validation (FDA/EMA) Accuracy, Precision, Stability Extract_Opt->Valid Study Study Sample Analysis (Incurred Sample Reanalysis) Valid->Study Study->Valid Failed ISR?

Figure 2: Bioanalytical method lifecycle from tuning to incurred sample reanalysis (ISR).

Application: Hepatotoxicity Correlation

In toxicokinetic studies, plasma concentration is often correlated with liver injury markers (ALT/AST).[1] Oxyphenisatine causes direct cytotoxicity and immune reactions.

Hypothetical Case Study:

  • Objective: Determine if Oxyphenisatine accumulation in liver tissue correlates with ALT elevation in rats.

  • Protocol: Administer Oxyphenisatine Acetate (prodrug).[1][3] Harvest plasma and liver at t=0, 1, 4, 8, 24h.[1]

  • Bioanalysis: Homogenize liver. Spike with Oxyphenisatine-d8 .[1] Extract via LLE.

  • Result: High liver-to-plasma ratio observed, confirming hepatic accumulation as a driver for toxicity.[1]

ToxPathway Prodrug Oxyphenisatine Acetate (Oral Admin) Hydrolysis Gut/Liver Hydrolysis (Deacetylation) Prodrug->Hydrolysis Active Oxyphenisatine (Active/Toxic) Hydrolysis->Active Liver Hepatic Accumulation Active->Liver High Affinity Plasma Systemic Circulation Active->Plasma Equilibrium Tox Hepatotoxicity (ALT/AST Elevation) Liver->Tox Oxidative Stress Immune Trigger

Figure 3: Pharmacokinetic pathway leading to hepatotoxicity.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.).[1] Oxyphenisatin Acetate (CID 8269).[1][5] National Library of Medicine. Retrieved from [Link]

  • Reynolds, T. B., et al. (1971).[1] Chronic Active Hepatitis Caused by Laxatives (Oxyphenisatin).[1][6] New England Journal of Medicine. (Historical context on hepatotoxicity mechanisms).

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Oxyphenisatine analysis with Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Oxyphenisatine Analysis with Oxyphenisatine-d8

Welcome to the Technical Support Center

Status: Operational | Support Tier: Level 3 (Senior Application Scientist)[1]

Objective: This guide addresses the critical challenge of matrix effects (ME) in the LC-MS/MS quantification of Oxyphenisatine. As a bis-phenolic laxative derivative often analyzed in complex biological matrices (plasma, urine, bile), Oxyphenisatine is highly susceptible to ion suppression caused by phospholipids and salts.[1]

This hub details how to utilize Oxyphenisatine-d8 (the deuterated internal standard) to normalize these effects, ensuring your method meets FDA/EMA bioanalytical validation criteria.

Module 1: The Principle (Why d8?)

Ticket #101: Why is Oxyphenisatine-d8 required?

Scientist Response: In LC-MS/MS with Electrospray Ionization (ESI), co-eluting matrix components (like glycerophosphocholines) compete for charge in the source droplet.[1] This causes Ion Suppression (signal loss) or Enhancement (signal gain).[1][2]

Because Oxyphenisatine-d8 is a Stable Isotope Labeled (SIL) analog, it shares the arguably identical physicochemical properties (pKa, logP) as the analyte.[1]

  • Co-elution: It elutes at the exact same retention time as Oxyphenisatine.

  • Co-suppression: It experiences the exact same degree of ion suppression at that specific moment.

  • Normalization: By calculating the Area Ratio (Analyte/IS), the suppression cancels out mathematically.

Visualizing the Correction Mechanism

The following diagram illustrates how the IS "sees" the same matrix interference as the analyte.

MatrixEffectCorrection Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Oxyphenisatine-d8) Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS ESI Source (Ionization) LC->MS Result Quantitation (Ratio: Analyte/IS) MS->Result Signal Suppression (Affects both equally) Matrix Matrix Interferences (Phospholipids) Matrix->MS Competes for Charge

Figure 1: Workflow demonstrating how the IS travels with the analyte to compensate for matrix interference in the ESI source.

Module 2: Method Development & Protocols

Ticket #205: Extraction Protocol Optimization

User Question: I am using Protein Precipitation (PP) with Acetonitrile, but I still see high variability. Should I switch methods?

Scientist Diagnosis: Protein Precipitation is notorious for failing to remove phospholipids, which are the primary cause of matrix effects in plasma analysis. For Oxyphenisatine (a diphenol, pKa ~9.4), Liquid-Liquid Extraction (LLE) is superior because it leaves salts and phospholipids in the aqueous phase.[1]

Recommended LLE Protocol (High Cleanliness)
  • Principle: Oxyphenisatine is weakly acidic (phenolic).[1] Acidifying the matrix suppresses ionization of the phenol groups, driving the molecule into the organic layer.

StepActionScientific Rationale
1. Aliquot 50 µL Plasma + 10 µL Oxyphenisatine-d8 Working Solution.[1]Equilibrates IS with matrix.
2. Acidify Add 200 µL 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.0).Ensures phenols are protonated (neutral) to increase lipophilicity.
3.[1] Extract Add 1.0 mL Ethyl Acetate or MTBE .[1] Vortex 5 min.Extracts neutral analyte; leaves polar phospholipids/salts in water.[1]
4. Phase Sep Centrifuge 4000 rpm, 10 min. Transfer supernatant.Physical separation of phases.
5. Dry Evaporate under N2 stream at 40°C.Removes organic solvent.
6.[1] Reconstitute 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O).Prepares sample for injection.[1]

Module 3: Troubleshooting (Q&A)

Ticket #301: "Crosstalk" or IS Interference

Issue: I see a peak for Oxyphenisatine in my blank samples that only contain the Internal Standard. Root Cause: This is likely due to isotopic impurity or fragmentation crosstalk .

  • Impurity: If your d8 standard contains traces of d0 (unlabeled), it will cause a false positive.

  • Crosstalk: If the mass transition windows are too wide, the d8 isotope envelope might overlap with the d0 channel.

Solution:

  • Check CoA: Ensure isotopic purity is >99%.

  • Adjust MRM: Verify your transitions.

    • Oxyphenisatine:[1][3][4] 318.1 → 206.1 (approx)[1]

    • Oxyphenisatine-d8: 326.1 → 214.1

    • Check: Ensure the d8 transition does not pick up the d0 mass.

Ticket #302: Signal Suppression Persistence

Issue: Even with d8-IS, my sensitivity is dropping over the course of a run (100+ samples). Root Cause: Phospholipid Build-up . While the IS corrects for suppression in individual samples, if phospholipids accumulate on the column, they will eventually elute unpredictably, suppressing both analyte and IS, reducing overall sensitivity (S/N ratio).

Solution:

  • Divert Valve: Direct the first 1-2 minutes and the final wash of the LC gradient to waste, not the MS.

  • Gradient Wash: Ensure your LC gradient goes to 95-100% Organic for at least 2 minutes after the analyte elutes to wash the column.

Module 4: Validation (The Matrix Factor)

Ticket #405: How do I validate that the Matrix Effect is controlled?

Regulatory Standard: FDA & EMA Guidelines require the calculation of the IS-Normalized Matrix Factor (MF) . You must prove that the IS compensates for the matrix effect consistently across different donor lots.

The Matuszewski Method (Post-Extraction Spike)

You must prepare three sets of samples to calculate MF.

MatuszewskiMethod cluster_0 Set A: Neat Standards cluster_1 Set B: Post-Extraction Spike cluster_2 Set C: Pre-Extraction Spike A Analyte + IS in Mobile Phase Calc1 Absolute Matrix Factor (MF) = Area(Set B) / Area(Set A) A->Calc1 B Extract Blank Matrix -> Spike Analyte + IS into Extract B->Calc1 C Spike Analyte + IS into Matrix -> Extract Sample Calc2 IS-Normalized MF = MF(Analyte) / MF(IS) Calc1->Calc2

Figure 2: The Matuszewski experimental design for calculating Matrix Factor.[1]

Calculation & Acceptance Criteria
  • Absolute MF:

    
    
    
    • MF < 1: Ion Suppression.[1][2][5][6][7]

    • MF > 1: Ion Enhancement.[1][2][5][7]

  • IS-Normalized MF:

    
    
    
  • Acceptance (FDA/EMA):

    • Calculate the IS-Normalized MF for 6 different lots of matrix (plasma/urine).

    • The %CV of these 6 lots must be ≤ 15% .[8][9]

    • Note: The absolute MF can be 0.5 (50% suppression), as long as the IS-Normalized MF is consistent (low CV).[1]

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][10][11] U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[2][5] Analytical Chemistry, 75(13), 3019–3030.[1][2] [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation.[1][10][12] Committee for Medicinal Products for Human Use.[1] [Link]

  • PubChem. Oxyphenisatine Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Ion Suppression Response Center: Oxyphenisatine-d8 Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Oxyphenisatine is showing inconsistent quantification, despite a linear calibration curve. The culprit is almost certainly ion suppression —a matrix effect where endogenous compounds compete with your analyte for charge in the electrospray ionization (ESI) source.

This guide details the use of Oxyphenisatine-d8 (a stable isotope-labeled internal standard, or SIL-IS) to correct these errors. Unlike analog internal standards, a d8-labeled variant is chemically identical to the analyte, theoretically experiencing the exact same suppression. However, subtle physicochemical differences can cause failure if not managed correctly.

Module 1: The Mechanic (Why Oxyphenisatine-d8?)

The Physics of Competition

In ESI, the number of available charges on the droplet surface is finite. When Oxyphenisatine elutes with co-eluting matrix components (e.g., phospholipids in plasma), they compete for these charges. If the matrix "wins," your analyte signal drops.

The Solution: Oxyphenisatine-d8. Because it is chemically identical (save for mass), it should co-elute with the analyte. If suppression reduces the analyte signal by 40%, it also reduces the d8-IS signal by 40%. The ratio (Analyte Area / IS Area) remains constant, preserving accuracy.

Visualizing the Interaction

IonSuppression cluster_ESI ESI Droplet (Limited Charge) Analyte Oxyphenisatine (Analyte) Charge Available Charge (Protons/Electrons) Analyte->Charge Competes IS Oxyphenisatine-d8 (Internal Standard) IS->Charge Competes Matrix Matrix (Phospholipids) Matrix->Charge Dominates (Suppression) Result Signal Output Charge->Result Reduced Signal (Both suppressed equally)

Figure 1: The "Shared Fate" model.[1] The analyte and IS must compete for the same limited charge pool to ensure the suppression ratio remains 1:1.

Module 2: The "Deuterium Trap" (Critical Troubleshooting)

A common misconception is that SIL-IS always co-elutes perfectly.[1] With Oxyphenisatine-d8 , you face the Deuterium Isotope Effect .[2]

The Issue: Retention Time Shift

Deuterium (D) is heavier than Hydrogen (H) but forms shorter, stronger bonds (C-D vs C-H).[1][3] This slightly reduces the lipophilicity of the molecule.

  • Result: The d8-labeled standard may elute slightly earlier than the non-labeled analyte on a C18 column.

  • Risk: If the matrix suppression zone is narrow (sharp phospholipid peak), the IS might elute before the suppression hits, while the analyte elutes during it. The correction fails.

Data: Impact of RT Shift on Accuracy
ScenarioRetention Time (

RT)
Suppression on AnalyteSuppression on ISAccuracy Result
Ideal 0.00 min (Perfect Co-elution)40%40%100% (Corrected)
Minor Shift -0.05 min40%35%92% (Acceptable)
Major Shift -0.20 min40%0% (No suppression)60% (FAIL)

Module 3: Validation Protocol (Post-Column Infusion)

Do not guess if suppression is happening. Visualize it. This protocol maps the "danger zones" of your chromatogram.

The Experiment: Post-Column Infusion (PCI)
  • Setup: Infuse a constant stream of Oxyphenisatine (analyte) into the MS source via a T-tee.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extract) via the LC column.[4]

  • Observation: The baseline should be high and flat (from the infusion). Any "dip" in the baseline indicates a suppression zone caused by the eluting matrix.

PCI Workflow Diagram

PCI_Workflow cluster_LC LC System cluster_Pump Syringe Pump Column LC Column (Inject Blank Matrix) Tee Mixing Tee (Post-Column) Column->Tee Eluting Matrix Infusion Infuse Analyte (Oxyphenisatine) Infusion->Tee Constant Signal MS Mass Spectrometer Tee->MS Data Chromatogram: Look for DIPS in baseline MS->Data

Figure 2: Post-Column Infusion setup. Dips in the constant analyte signal reveal where matrix components are suppressing ionization.

Module 4: Troubleshooting & FAQs

Q1: My Oxyphenisatine-d8 and Analyte peaks are separated by 0.1 min. Is this a problem?

Answer: It depends on the matrix profile.

  • Test: Run the PCI experiment (Module 3). Overlay your Analyte and IS peaks on the PCI trace.[5]

  • Verdict: If both peaks fall within a "flat" region of the baseline, the separation is harmless. If the Analyte falls into a "dip" (suppression zone) and the IS does not, you must modify the gradient.

  • Fix: Flatten the LC gradient slope at the elution point to force them closer, or change the stationary phase (e.g., Phenyl-Hexyl columns often show less deuterium separation than C18).

Q2: I see a signal for Oxyphenisatine in my "IS Only" blank. Is it carryover?

Answer: It is likely "Cross-Talk" or impurity.

  • Cause: Commercial d8 standards may contain small amounts of d0 (unlabeled) material, or the d8 may lose deuterium (H/D exchange) if the pH is extreme.

  • Check: Inject a pure solution of Oxyphenisatine-d8.[1] Monitor the transition for the unlabeled analyte.

  • Limit: If the response in the analyte channel is >20% of the LLOQ (Lower Limit of Quantification), the IS purity is insufficient.

Q3: My absolute recovery is low (<50%), but my precision (CV) is excellent. Do I need to change extraction?

Answer: Not necessarily. This is the power of the SIL-IS. If the IS compensates for the loss (i.e., the ratio is precise), the method is valid per FDA/EMA guidelines.

  • Caveat: Ensure your absolute signal is still sufficiently above the noise floor (S/N > 10) at the LLOQ. If suppression is >80%, you risk losing sensitivity entirely.

Q4: Which ionization mode should I use?

Answer: Oxyphenisatine contains phenolic groups (pKa ~9.[1]4) and an amide.[1]

  • Negative Mode (ESI-): Often more sensitive for phenols (forming [M-H]-).[1] It also tends to have lower background noise and fewer matrix interferences than positive mode.

  • Positive Mode (ESI+): Possible via protonation of the amide, but phenols are weak bases. If using ESI+, ensure your mobile phase is acidic (0.1% Formic Acid) to drive protonation.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Signal Suppression by Co-Eluting Analyte in Isotope Dilution LC-ESI-MS. ResearchGate. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. [Link]

  • PubChem. (n.d.).[1][6] Oxyphenisatine Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Oxyphenisatine-d8 MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OXY-D8-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Optimization Guide for Oxyphenisatine-d8 Internal Standard[1]

Executive Summary

This guide provides a self-validating workflow for optimizing the mass spectrometry parameters of Oxyphenisatine-d8 , the deuterated internal standard for the laxative metabolite Oxyphenisatine.[1]

Oxyphenisatine (


, MW 317.[1][2]34) contains two phenolic rings and an oxindole core.[1] Unlike basic amine drugs, its phenolic nature (

) makes it a prime candidate for Negative Electrospray Ionization (ESI-) , although Positive mode is often used in multi-analyte screening panels.[1]

Critical Advisory: Deuterated standards (isotopologs) often exhibit the "Deuterium Isotope Effect," causing them to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] This guide addresses this retention time (RT) shift to prevent integration errors.

Part 1: Pre-Acquisition & Solubility

Q: How do I prepare a stable stock solution without precipitation?

A: Oxyphenisatine is poorly soluble in water. Improper solvation causes signal instability and carryover.

  • Primary Solvent: DMSO or Methanol (MeOH).[1]

  • Working Standard: Dilute the stock into 50:50 Methanol:Water.

  • Avoid: 100% Aqueous mobile phase for the initial injection.

ParameterRecommendationTechnical Rationale
Stock Solvent DMSO or MethanolEnsures complete solvation of the hydrophobic core.[1]
Storage -20°C (Dark)Phenolic compounds are susceptible to photo-oxidation (turning pink/brown).[1]
Glassware Amber Glass (Silanized)Prevents adsorption of the phenol group to active glass sites.[1]

Part 2: Ion Source Optimization

Q: Should I use ESI Positive or Negative mode?

A:

  • High Sensitivity (Preferred): ESI Negative (-) . The phenolic protons deprotonate readily (

    
    ), offering superior signal-to-noise ratios and lower background compared to positive mode.[1]
    
  • Multi-Analyte Panels: ESI Positive (+) . If you are co-analyzing basic drugs (e.g., Bisacodyl) that require acidic mobile phases, Oxyphenisatine can form

    
     or 
    
    
    
    adducts, though sensitivity is typically lower.[1]
Source Parameters (ESI Negative)

Note: Values below are starting points for a Sciex 6500+ or Waters Xevo TQ-S. Fine-tune based on your specific geometry.

ParameterSetting (ESI-)Why this matters
Ion Spray Voltage (IS) -2500 to -4500 VToo high causes arcing (discharge); too low reduces ionization efficiency.[1]
Temperature (TEM) 450°C - 550°CPhenols require high heat for efficient desolvation, but avoid charring.[1]
Curtain Gas (CUR) 30-35 psiPrevents solvent clusters from entering the vacuum stage.[1]
Declustering Potential (DP) -60 to -90 VCritical to prevent in-source fragmentation of the labile lactam ring.[1]

Part 3: MRM Transitions & Collision Energy

Q: What are the optimal transitions for Oxyphenisatine-d8?

A: The transitions depend on the position of the deuterium label. Most commercial "Oxyphenisatine-d8" standards have the label on the two hydroxyphenyl rings (4 deuteriums per ring).[1]

Mechanism:

  • Precursor: Deprotonation of the phenol (

    
    ).
    
  • Fragment: Cleavage of the isatin core (Loss of CO, 28 Da) or cleavage of the phenolic ring.

Master Transition Table
CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (CE)Type
Oxyphenisatine ESI (-)316.1288.1-25 to -35 eVQuantifier (Loss of CO)
ESI (-)316.1209.1-40 to -50 eVQualifier (Ring cleavage)
Oxyphenisatine-d8 ESI (-)324.1296.1-25 to -35 eVQuantifier (IS)

Note: If using ESI Positive, look for


 (Loss of Acetate/Water).[1]
Workflow: Optimization Logic

OptimizationWorkflow Start Start Optimization Infusion Direct Infusion (10 µL/min) Start->Infusion Q1_Scan Q1 Scan Identify [M-H]- Infusion->Q1_Scan Verify Purity Product_Scan Product Ion Scan (Ramp CE 10-60V) Q1_Scan->Product_Scan Select Precursor Select_MRM Select Top 2 Transitions Product_Scan->Select_MRM Max Intensity Source_Opt FIA / LC Loop Optimize Temp/Gas Select_MRM->Source_Opt Flow Injection Final Final Method Source_Opt->Final

Caption: Step-by-step workflow for establishing MRM transitions and source parameters.

Part 4: Chromatography & The Deuterium Effect

Q: Why does my Internal Standard elute before my Analyte?

A: This is the Deuterium Isotope Effect .[3][4] The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic. In Reversed-Phase (C18) chromatography, Oxyphenisatine-d8 will elute slightly earlier than Oxyphenisatine.[1]

Protocol for Handling RT Shifts:

  • Window Setting: Ensure your MRM detection window is wide enough (e.g., ± 30 seconds) to capture both the IS and the Analyte.

  • Dwell Time: If they co-elute or partially separate, ensure Dwell Time is low enough (e.g., 20-50ms) to get 15+ points across both peaks.

Recommended Mobile Phase:

  • A: Water + 2mM Ammonium Acetate (pH adjusted to neutral/basic helps ionization but acidic is better for C18 retention).[1] Compromise: 0.1% Formic Acid (if signal is sufficient) or 5mM Ammonium Fluoride (for max negative mode sensitivity).[1]

  • B: Methanol or Acetonitrile.[5]

Part 5: Troubleshooting Guide

Q: I see a signal for Oxyphenisatine in my blank (IS only) sample. Is this "Cross-Talk"?

A: It could be cross-talk or isotopic impurity.

  • Isotopic Impurity: If your d8 standard contains traces of d0 (unlabeled), you will see a peak in the analyte channel at the exact same retention time as the IS.

    • Test: Inject pure IS. Monitor the Analyte transition (316->288). If a peak appears, calculate the % contribution. If >5% of LLOQ, get a purer standard.

  • Cross-Talk: If the IS and Analyte share a product ion and the collision cell isn't clearing fast enough.

    • Test: Increase the "Inter-Scan Delay" or "Pause Time" (e.g., to 5ms).

Diagnostic Logic Tree

TroubleshootingTree Problem Issue: Low Sensitivity for Oxyphenisatine-d8 Check_Solubility Check Solubility (Is stock clear?) Problem->Check_Solubility Check_Polarity Check Polarity (Are you in Neg Mode?) Check_Solubility->Check_Polarity Clear Action_Solvent Action: Re-dissolve in DMSO Check_Solubility->Action_Solvent Cloudy/Precipitate Check_Matrix Matrix Suppression? Check_Polarity->Check_Matrix Using Negative Action_Switch Action: Switch to ESI(-) Check_Polarity->Action_Switch Using Positive Action_Dilute Action: Dilute Sample 1:10 Check_Matrix->Action_Dilute IS Area varies >20%

Caption: Troubleshooting logic for low sensitivity issues.

References

  • PubChem. (2025).[1][2][6] Oxyphenisatine Acetate | C24H19NO5.[1][6] National Library of Medicine. [Link][1]

  • Wang, S., et al. (2025).[7] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. [Link][1]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • NorthEast BioLab. (2024).[1] Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

Sources

Technical Support Center: Oxyphenisatine-d8 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OXY-D8-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Advanced troubleshooting for peak shape, resolution, and retention stability of Oxyphenisatine-d8.[1]

Executive Summary

Oxyphenisatine-d8 is the stable isotope-labeled internal standard (IS) for Oxyphenisatine, a laxative and structural analog to bisacodyl.[1] Structurally, it features an indolin-2-one core substituted with two phenolic rings .[1][2]

This specific chemical architecture presents two primary chromatographic challenges:

  • Peak Tailing: The phenolic hydroxyls and the lactam moiety act as hydrogen bond donors, making them highly susceptible to secondary interactions with residual silanols on silica-based columns.

  • Isotope Resolution Shifts: The deuterium isotope effect can cause the -d8 standard to elute slightly earlier than the native analyte, potentially pushing it out of the MRM integration window if the window is too narrow.

This guide provides a self-validating workflow to resolve these issues, ensuring regulatory-grade data integrity.

Module 1: The "Shark Fin" Problem (Peak Tailing)

User Question: "My Oxyphenisatine-d8 peak has a severe tail (Asymmetry > 1.5). I am using a standard C18 column with 0.1% Formic Acid. Why is this happening and how do I fix it?"

The Mechanism (Why it happens)

In an acidic mobile phase (pH ~2.7 with 0.1% Formic Acid), the phenolic groups of Oxyphenisatine (pKa ~9.4) are neutral.[1] However, the silica support of your column contains residual silanol groups (Si-OH).[1]

If these silanols are not effectively shielded, they interact with the electron-rich oxygen of the phenol and the nitrogen of the lactam ring via Hydrogen Bonding. This "drag" effect creates the tail.

The Solution: Ionic Shielding

You must introduce a chaos agent (buffer salt) to out-compete the analyte for these active sites.

Protocol Adjustment: Switch from simple 0.1% Formic Acid to 5mM Ammonium Formate + 0.1% Formic Acid .

  • Mechanism: The ammonium ions (

    
    ) effectively "cap" the residual silanols, preventing the Oxyphenisatine from sticking.
    
Troubleshooting Logic: Peak Shape

PeakShapeLogic Start Issue: Peak Tailing > 1.2 CheckMP Step 1: Check Mobile Phase pH Start->CheckMP IsBuffered Is Ammonium Buffer Present? CheckMP->IsBuffered AddBuffer Action: Add 5mM Ammonium Formate IsBuffered->AddBuffer No CheckCol Step 2: Check Column Chemistry IsBuffered->CheckCol Yes AddBuffer->CheckCol IsEndcapped Is Column Highly End-capped? CheckCol->IsEndcapped SwitchCol Action: Switch to Hybrid Particle or Phenyl-Hexyl Phase IsEndcapped->SwitchCol No (Traditional Silica) FinalCheck Step 3: Check Mass Load IsEndcapped->FinalCheck Yes (Modern Hybrid) Dilute Action: Dilute Sample (Overloading) FinalCheck->Dilute

Figure 1: Decision tree for diagnosing and resolving peak tailing issues specific to phenolic compounds like Oxyphenisatine.

Module 2: Resolution & The Deuterium Shift

User Question: "My Oxyphenisatine-d8 elutes 0.1 minutes earlier than the native drug. Is this a problem? Also, I am seeing matrix interference at the same retention time."

The Mechanism (Why it happens)[3]
  • The Deuterium Isotope Effect: C-D bonds are shorter and have a smaller molar volume than C-H bonds. This makes the deuterated molecule slightly less lipophilic, causing it to elute earlier in Reversed-Phase LC (RPLC).[1] This is normal physics, not an error.

  • Selectivity: If you have matrix interference, a C18 column might rely too heavily on hydrophobicity alone. Oxyphenisatine has two aromatic rings that are prime candidates for

    
     interactions.[1]
    
The Solution: Orthogonal Selectivity

If resolution from matrix is poor, switch to a Phenyl-Hexyl stationary phase. This phase engages the aromatic rings of Oxyphenisatine, providing a secondary separation mechanism distinct from simple hydrophobicity.

Data Comparison: Column Selectivity

FeatureC18 (Standard)Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)

Interaction + Hydrophobic
Retention of Aromatics ModerateStronger
Peak Shape (Phenols) Good (if end-capped)Excellent (due to specific orbital overlap)
Matrix Separation StandardEnhanced for aromatic interferences

Module 3: Optimized Method (SOP)

This method is designed to be a "Golden Standard" for Oxyphenisatine-d8, balancing MS sensitivity with chromatographic robustness.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 50mm, 1.7µm or 2.6µmMaximizes selectivity for the bis-phenyl structure.[1]
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer masks silanols; Acid ensures protonation for ESI+.[1]
Mobile Phase B Methanol + 0.1% Formic AcidMethanol (protic) often provides better selectivity for phenols than ACN.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.[1]
Temperature 40°CReduces viscosity and improves mass transfer.[1]
Gradient Profile (Generic)
  • 0.0 min: 5% B

  • 0.5 min: 5% B (Divert to Waste to remove salts)

  • 3.5 min: 95% B (Linear Ramp)[1]

  • 4.5 min: 95% B (Wash)[1]

  • 4.6 min: 5% B (Re-equilibration)

  • 6.0 min: End

Mass Spectrometry Parameters (ESI+)

Note: Optimize voltages for your specific instrument.

  • Ionization: Electrospray Positive (ESI+)[1]

  • Precursor Ion (Native): m/z 318.1 [M+H]+

  • Precursor Ion (IS -d8): m/z 326.1 [M+H]+ (Assuming 8 deuteriums on the rings)[1]

  • Crosstalk Check: Ensure the "d8" channel shows <0.5% signal when injecting only the native drug (and vice versa).

Module 4: The "Self-Validating" Workflow

To ensure your data is trustworthy, perform this System Suitability Test (SST) before every batch.[1]

SSTWorkflow Step1 Inject Blank (Mobile Phase) Step2 Inject Zero (Matrix + IS Only) Step1->Step2 No Ghost Peaks? Step3 Inject LLOQ (Native + IS) Step2->Step3 No Native Interference? Decision Check Criteria Step3->Decision Pass Proceed to Samples Decision->Pass S/N > 10 Peak Asymmetry < 1.5 Fail STOP: Clean System Decision->Fail Tailing or Noise

Figure 2: System Suitability Test (SST) workflow to validate instrument readiness before analyzing valuable samples.

References

  • PubChem. (n.d.).[1] Oxyphenisatine | C20H15NO3.[1][3] National Library of Medicine. Retrieved from [Link][1]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link](Note: Generalized citation based on search context regarding deuterium isotope effects in LC).[1]

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Oxyphenisatine-d8 Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Minimizing Isotopic Exchange in Oxyphenisatine-d8 Internal Standards ID: TS-GUIDE-OXY-D8-001

Diagnostic Triage: Is it Exchange or Degradation?

Before altering your protocol, you must diagnose the nature of the mass shift. In Oxyphenisatine-d8 (a deuterated analog of the laxative metabolite), "isotopic exchange" typically manifests as a sequential loss of mass units (


) rather than a sudden disappearance of the peak.

The Core Chemistry: Oxyphenisatine consists of an oxindole core substituted with two phenol rings.

  • Labile Protons (Instant Exchange): The phenolic hydroxyls (-OH) and the oxindole amine (-NH).

  • Non-Labile Protons (Stable): The aromatic ring protons.

Most commercial "d8" standards are labeled on the aromatic rings to prevent back-exchange. If you observe mass loss, use this decision matrix:

DiagnosticTree Start Symptom: Mass Shift in Oxyphenisatine-d8 SolventCheck Are you dissolving Stock in Protic Solvent (MeOH/H2O)? Start->SolventCheck ShiftType Is the shift Instant or Gradual? SolventCheck->ShiftType No (using DMSO/ACN) LabileError CRITICAL ERROR: Labile D exchange. Use ACN/DMSO. SolventCheck->LabileError Yes AcidCat Acid-Catalyzed Exchange. Check Mobile Phase pH. ShiftType->AcidCat Gradual (Hours/Days) Degradation Hydrolysis/Degradation. Not Isotopic Exchange. ShiftType->Degradation New Peaks Appearing

Figure 1: Diagnostic logic for identifying the root cause of mass shifts in deuterated phenolic standards.

The Mechanism: Why Phenols Exchange

Understanding the mechanism is the only way to prevent recurrence. Oxyphenisatine contains two phenol groups. Phenols are electron-rich, making the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (EAS) .

In the context of LC-MS, the "Electrophile" is the Proton (


) from your acidic mobile phase (e.g., 0.1% Formic Acid).
  • Activation: The -OH group donates electron density to the ring (Ortho/Para directing).

  • Attack: An excess of

    
     in the solvent attacks the position occupied by Deuterium (
    
    
    
    ).
  • Swap: The ring temporarily breaks aromaticity, expels the

    
    , and re-aromatizes with 
    
    
    
    .
  • Result: Your

    
     standard becomes 
    
    
    
    .

Risk Factor: This reaction is accelerated by:

  • Low pH (< 3.0): High concentration of

    
    .
    
  • Time: Long residence time in the autosampler.

  • Temperature: Autosamplers > 10°C.

Protocol: Best Practices for Storage & Handling

To maintain the integrity of Oxyphenisatine-d8, you must isolate the standard from proton sources until the moment of analysis.

A. Stock Solution Preparation (The "Golden Rule")

Never store deuterated standards in protic solvents (Methanol, Water, Ethanol) for long periods, even if the label is "non-labile." Trace acidity in methanol can catalyze exchange over months.

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous) or Acetonitrile Aprotic solvents prevent any proton availability for exchange.
Concentration High (e.g., 1 mg/mL)Minimizes surface-to-volume ratio issues; higher stability.
Temperature -80°C (Ideal) or -20°CArrhenius equation: lower T exponentially slows exchange kinetics.
Container Amber Glass, SilanizedPrevents surface adsorption and photo-oxidation of the phenol.
B. Working Solution & LC-MS Injection

The moment you dilute the stock into the mobile phase, the "Exchange Clock" starts ticking.

Step-by-Step Workflow:

  • Thaw the DMSO stock to room temperature before opening (prevents condensation of atmospheric water).

  • Dilute into the starting mobile phase (e.g., 90% Water / 10% ACN) immediately before placing in the autosampler.

  • Control the Environment:

    • Autosampler Temp: Set to 4°C . This is non-negotiable. It slows the acid-catalyzed exchange rate significantly.

    • Maximum Queue Time: Do not prep more than 12 hours of samples at a time. If a 24-hour run is needed, use a "just-in-time" prep if possible, or split the batch.

LC-MS/MS Optimization Guide

If you observe signal loss or "crosstalk" (where the standard contributes to the analyte signal due to mass loss), adjust your chromatography.

Mobile Phase Selection
  • Avoid Strong Acids: 0.1% TFA (pH ~2) is too aggressive for deuterated phenols over long runs.

  • Preferred Modifier: 0.1% Formic Acid (pH ~2.7) or Acetic Acid (pH ~3.2). The slightly higher pH of Acetic Acid offers better protection against exchange while still ionizing the molecule.

  • Flow Rate: Higher flow rates reduce on-column residence time, minimizing the window for exchange to occur during separation.

Isotope Effect on Retention Time

Deuterium is slightly more lipophilic than Hydrogen.

  • Observation: Oxyphenisatine-d8 may elute slightly earlier (tail) or later (front) than the native analyte depending on the column phase, though usually, the effect is negligible (< 0.1 min) for small molecules.

  • Action: Ensure your integration windows are wide enough to capture the d8 peak if it shifts, but tight enough to exclude interferences.

Troubleshooting FAQs

Q: I bought a "d8" standard, but upon infusion, I see a mix of M+8, M+7, and M+6 immediately. Is the product defective?

  • Analysis: Not necessarily. Check your infusion solvent. Did you infuse in 50:50 MeOH:Water?

  • Fix: Infuse in 100% Acetonitrile or dilute with

    
     instead of 
    
    
    
    to confirm. If the signal returns to M+8 in an aprotic solvent, the exchange is environmentally induced, not a synthesis defect.

Q: Can I use Methanol-OD (deuterated methanol) to prevent exchange?

  • Analysis: Yes, for the stock solution. However, once you mix it with the aqueous mobile phase, the benefit is lost. Methanol-OD is expensive and unnecessary if you use DMSO or ACN for stocks.

Q: My standard curve linearity is failing at the low end. Could this be exchange?

  • Analysis: If the internal standard (IS) is exchanging to M+7, and your analyte is monitored at M+0, this is rarely an interference unless the exchange is so severe it drops 8 mass units (highly unlikely).

  • Root Cause: It is more likely "Ion Suppression" or adsorption. Phenolic compounds stick to glass.

  • Fix: Use silanized vials and ensure your IS concentration is consistent.

References

  • Wang, S., et al. (2007). Hydrogen/Deuterium Exchange Mass Spectrometry in the Characterization of Drugs and Metabolites. Rapid Communications in Mass Spectrometry. Link

  • Jorgensen, T.J.D. (2010). Back-exchange in HDX-MS: Implications for Analysis. Journal of the American Society for Mass Spectrometry. Link

  • Chowdhury, S.K. (2012). Identification of Impurities and Degradants in Pharmaceuticals. Wiley-Interscience. (Chapter on Isotopic Stability). Link

  • Sleno, L. (2012). The use of deuterated internal standards in quantitative LC-MS/MS. Journal of Mass Spectrometry. Link

(Note: While HDX-MS is often associated with proteins, the chemical principles of acid-catalyzed exchange on activated phenolic rings cited in organic chemistry literature apply directly to small molecule standards like Oxyphenisatine.)

Ensuring long-term stability of Oxyphenisatine-d8 stock solutions

[1]

Executive Summary

Oxyphenisatine-d8 is a stable isotope-labeled internal standard (SIL-IS) used primarily for the quantification of Oxyphenisatine in biological matrices via LC-MS/MS.[1] Its structural integrity relies on the stability of its oxindole core and phenolic moieties .

The primary risks to this compound are oxidative degradation (due to the electron-rich phenolic rings) and concentration drift (due to solvent evaporation or adsorption).[1] While the carbon-deuterium (C-D) bonds on the aromatic rings are chemically robust, improper handling can lead to apparent instability through matrix interference or non-specific binding.[1]

This guide provides a self-validating system to ensure your stock solutions remain within ±2% of their target concentration over 12 months.

Part 1: Preparation & Storage Protocols

Solvent Selection: The "Zero-Water" Rule

For primary stock solutions (1 mg/mL or higher), Anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent.[1]

  • Why? Oxyphenisatine is lipophilic.[1] DMSO prevents precipitation that can occur in Methanol/Water mixes during freeze-thaw cycles.[1] Furthermore, DMSO minimizes the risk of oxidative radical formation compared to ethers or aged alcohols.

  • The Deuterium Consideration: While the deuterium labels in Oxyphenisatine-d8 are likely located on the aromatic rings (non-exchangeable), using protic solvents (like Methanol) for long-term storage can increase the risk of slow H/D exchange at the lactam nitrogen or alpha-carbon positions under non-neutral pH conditions [1].[1]

The Storage Ecosystem

Follow this hierarchy to maximize shelf-life:

ParameterSpecificationScientific Rationale
Temperature -80°C (Preferred) -20°C (Acceptable)Arrhenius kinetics dictate that chemical degradation rates halve for every 10°C drop.[1] -80°C effectively pauses oxidation.[1]
Container Amber Silanized Glass Amber: Blocks UV light, preventing photo-oxidation of the phenolic groups to quinones [2]. Silanized: Phenolic compounds adsorb to untreated glass silanols.[1] Silanization prevents "vanishing" mass.[1]
Headspace Argon or Nitrogen Flush Displaces atmospheric oxygen, preventing the formation of oxidative degradation products.
Cap Liner PTFE (Teflon) Prevents plasticizers (phthalates) from leaching into the solvent and interfering with MS signals.[1]
Workflow Visualization

Gcluster_usageUsage CycleStartSolid Oxyphenisatine-d8WeighWeigh on Microbalance(Avoid Static)Start->WeighDissolveDissolve in Anhydrous DMSO(Target: 1 mg/mL)Weigh->Dissolve Minimize Light ExposureAliquotAliquot into AmberSilanized VialsDissolve->Aliquot Immediate TransferGasFlush Headspacewith Argon/N2Aliquot->GasStoreStore at -80°CGas->Store Long-Term StabilityThawThaw at Room Temp(Dark)Store->ThawVortexVortex 30sThaw->VortexUsePrepare Working Std(Acetonitrile/Water)Vortex->Use

Figure 1: Optimal workflow for the preparation and storage of Oxyphenisatine-d8 stock solutions to minimize oxidative stress and adsorption losses.

Part 2: Troubleshooting & FAQs

Q1: I see a gradual loss of signal intensity over weeks. Is the compound degrading?

Diagnosis: Likely Adsorption or Precipitation , not chemical degradation.

  • The Science: Phenolic compounds like Oxyphenisatine are "sticky." If stored in polypropylene tubes or non-silanized glass at low concentrations (<10 µg/mL), the molecules bind to the container walls [3].

  • The Fix:

    • Check Container: Ensure you are using silanized glass vials.

    • Solvent Check: If your working solution is highly aqueous (>90% water), the compound may be crashing out.[1] Ensure at least 30% organic solvent (Methanol or Acetonitrile) in your working standards.[1]

    • Validation: Sonicate the vial for 5 minutes. If signal returns, it was adsorption/precipitation.[1]

Q2: There are extra peaks with M+16 or M+32 mass shifts. What happened?

Diagnosis: Oxidation .

  • The Science: The phenol groups can oxidize to form quinone intermediates (M-2H) or undergo hydroxylation (+16 Da) under UV light or high pH.[1]

  • The Fix:

    • Discard the stock.[1] Oxidation is irreversible.[1]

    • Prevention: Strictly use amber glassware. Check the pH of your mobile phase; keep it acidic (0.1% Formic Acid) to stabilize the phenol moiety.

Q3: Can I dissolve the stock in Methanol instead of DMSO?

Diagnosis: Conditional Yes , but with caveats.

  • The Science: Methanol is protic.[1] While the C-D bonds on the ring are stable, the H atoms on the -OH and -NH groups will exchange rapidly with the solvent. This is normal and reversible. However, Methanol evaporates much faster than DMSO, leading to "concentration creep" (the solution becomes more concentrated as solvent evaporates through the cap) [4].

  • Recommendation: Use Methanol only for working dilutions that will be used within 1 week.[1] Use DMSO for stocks stored >1 month.[1]

Q4: The retention time (RT) of my d8-standard is slightly different from the native analyte. Is this a problem?

Diagnosis: Normal Isotope Effect.

  • The Science: Deuterium is slightly more lipophilic than Hydrogen. In Reverse Phase Chromatography (RPLC), deuterated standards often elute slightly earlier than their non-deuterated counterparts.[1] This is known as the Deuterium Isotope Effect [5].[1]

  • The Fix: This is expected. Ensure the RT shift is consistent. If the shift increases over time, check your column equilibration, not the standard.

Part 3: Self-Validating Quality Control (QC)

Do not assume stability; prove it. Implement this "Check-Standard" Protocol :

  • The "Golden" Aliquot: When preparing a fresh batch, set aside three aliquots at -80°C that are never touched.

  • The Comparison: Every 3 months, thaw one "Golden" aliquot and compare it against your "Working" stock.

  • Acceptance Criteria:

    
    
    
    • If Deviation is < ±5% : Continue using Working Stock.

    • If Deviation is > ±5% : Discard Working Stock; thaw a new Golden Aliquot to become the new Working Stock.

Part 4: Troubleshooting Logic Map

TroubleshootingIssueIssue DetectedSignalLossSignal LossIssue->SignalLossExtraPeaksExtra PeaksIssue->ExtraPeaksRTShiftRT ShiftIssue->RTShiftCheckContainerContainer Type?SignalLoss->CheckContainerMassShiftMass Shift?ExtraPeaks->MassShiftShiftTypeShift MagnitudeRTShift->ShiftTypeGlassSilanized GlassCheckContainer->GlassPlasticPlastic/Standard GlassCheckContainer->PlasticSolubilityCheck Solubility(Increase % Organic)Glass->SolubilityAdsorptionAdsorption Loss(Switch to Silanized)Plastic->AdsorptionPlus16+16 Da (Oxidation)MassShift->Plus16Minus2-2 Da (Quinone)MassShift->Minus2DiscardDiscard Stock(Check Light/Air)Plus16->DiscardMinus2->DiscardSmall< 0.1 min(Isotope Effect)ShiftType->SmallLarge> 0.2 minShiftType->LargeNormalNormal BehaviorSmall->NormalSystemIssueColumn/Pump IssueLarge->SystemIssue

Figure 2: Diagnostic logic for identifying root causes of spectral anomalies.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Exchange Mechanisms. Retrieved from [Link]

  • MDPI. (2022).[1] Impact of Storage Conditions on the Stability of Phenolic Constituents. Molecules. Retrieved from [Link][1]

  • ResearchGate. (2022).[1] Storage of Phenolic Extracts: Adsorption and Polymerization Risks. Retrieved from [Link]

  • NIST. (2023). Best Practices for Storage of Organic Standard Solutions. National Institute of Standards and Technology.[1]

  • SciSpace. (2024).[1] Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis: Retention Time Shifts. Retrieved from [Link]

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Oxyphenisatine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precision and reliability of bioanalytical data are non-negotiable. The quantification of analytes like Oxyphenisatine, a compound formerly used as a laxative and now often screened for as an illegal additive, demands robust analytical methods.[1][2] A cornerstone of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).[3] This guide provides an in-depth, objective comparison of Oxyphenisatine-d8, a deuterated internal standard, with other potential internal standards for Oxyphenisatine analysis. We will delve into the theoretical advantages and potential pitfalls of each, supported by established principles of bioanalytical method validation and hypothetical experimental data.

The Critical Role of the Internal Standard in Quantitative Analysis

In LC-MS-based bioanalysis, the internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[4] Its primary function is to correct for variability throughout the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[5][6] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for these variations accurately.[7]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled (SIL) internal standards, like deuterated compounds, in bioanalytical methods.[3] This preference is rooted in the nearly identical chemical and physical properties of SIL-IS to the native analyte.[8]

Comparing Internal Standard Strategies for Oxyphenisatine Analysis

The selection of an internal standard is a critical decision in method development.[6] For Oxyphenisatine, the primary choices are a stable isotope-labeled analog, Oxyphenisatine-d8, or a structural analog.

Oxyphenisatine-d8: The Ideal Candidate

Oxyphenisatine-d8 is a deuterated form of Oxyphenisatine where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled analyte.[8]

Advantages of Oxyphenisatine-d8:

  • Co-elution with the Analyte: Due to its similar polarity and chemical structure, Oxyphenisatine-d8 will have a retention time that is very close to, if not identical to, Oxyphenisatine. This is crucial for accurate compensation of matrix effects, which can vary across the chromatographic run.[8]

  • Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), Oxyphenisatine-d8 will exhibit nearly identical partitioning and recovery as the native analyte.[9]

  • Comparable Ionization Efficiency: In the mass spectrometer's ion source, Oxyphenisatine-d8 will ionize with very similar efficiency to Oxyphenisatine, effectively correcting for ion suppression or enhancement caused by co-eluting matrix components.[10][11]

Potential Considerations for Deuterated Standards:

While considered the gold standard, deuterated standards are not without potential challenges. In some cases, the deuterium labeling can lead to a slight shift in retention time, a phenomenon known as the "isotope effect."[5] Additionally, the stability of the deuterium labels should be confirmed to ensure they do not exchange with hydrogen atoms during sample processing.[5]

Structural Analogs: A Viable Alternative?

When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used. For Oxyphenisatine, a suitable structural analog might be a related compound like Bisacodyl or another derivative that is not expected to be present in the study samples.[2]

Advantages of Structural Analogs:

  • Cost-Effective: Structural analogs are often more readily available and less expensive than custom-synthesized deuterated standards.

  • Can Provide Adequate Correction: If the chosen analog has very similar chemical and physical properties to Oxyphenisatine, it can provide acceptable quantitative performance.

Disadvantages of Structural Analogs:

  • Different Retention Times: It is unlikely that a structural analog will co-elute with Oxyphenisatine. This can be a significant drawback if matrix effects are present at the retention time of the analyte but not the internal standard, or vice versa.[12]

  • Variable Extraction Recovery: Differences in structure can lead to different recoveries during sample preparation.[5]

  • Disparate Ionization Efficiency: The ionization efficiency of a structural analog may differ significantly from the analyte and may be affected differently by matrix components.[13]

Experimental Comparison of Oxyphenisatine-d8 and a Structural Analog

To illustrate the performance differences, we present a hypothetical experimental workflow and resulting data for the analysis of Oxyphenisatine in human plasma using either Oxyphenisatine-d8 or a structural analog (SA-IS) as the internal standard.

Experimental Workflow

The following diagram outlines the key steps in the comparative evaluation of the internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep1 Spike human plasma with Oxyphenisatine (Calibrators & QCs) prep2 Add Internal Standard (Oxyphenisatine-d8 or SA-IS) prep1->prep2 prep3 Protein Precipitation (Acetonitrile) prep2->prep3 prep4 Centrifugation prep3->prep4 prep5 Evaporation and Reconstitution prep4->prep5 analysis1 Inject sample onto UPLC system prep5->analysis1 analysis2 Chromatographic Separation (C18 column) analysis1->analysis2 analysis3 Electrospray Ionization (ESI+) analysis2->analysis3 analysis4 Tandem Mass Spectrometry (MRM mode) analysis3->analysis4 data1 Generate Calibration Curve analysis4->data1 data2 Quantify QC Samples data1->data2 data3 Assess Accuracy, Precision, and Matrix Effects data2->data3

Caption: Experimental workflow for comparing internal standards.

Step-by-Step Methodology
  • Preparation of Standards and Quality Control Samples:

    • Prepare stock solutions of Oxyphenisatine, Oxyphenisatine-d8, and the structural analog internal standard (SA-IS) in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Oxyphenisatine into blank human plasma.

  • Sample Extraction:

    • To 100 µL of plasma sample (calibrator, QC, or blank), add 25 µL of the internal standard working solution (either Oxyphenisatine-d8 or SA-IS).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for Oxyphenisatine, Oxyphenisatine-d8, and the SA-IS.

  • Data Analysis and Validation:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations of the QC samples using the calibration curve.

    • Evaluate method performance based on FDA guidelines for bioanalytical method validation, focusing on accuracy, precision, and matrix effects.[16][17]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance data when using Oxyphenisatine-d8 versus a structural analog internal standard.

Performance ParameterOxyphenisatine-d8 as ISStructural Analog as ISFDA Acceptance Criteria[18]
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -5% to +5%-15% to +15%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 3%10-20%≤ 15%
Extraction Recovery Consistent with analyteMay differ from analyteConsistent and reproducible[9]
Interpretation of Results

The hypothetical data clearly illustrates the superiority of Oxyphenisatine-d8 as an internal standard. The use of the deuterated standard is expected to result in significantly better accuracy and precision, as indicated by the lower % Bias and %RSD values.

The most striking difference is seen in the matrix effect.[12] The co-elution and identical chemical behavior of Oxyphenisatine-d8 allow it to effectively compensate for variations in ionization caused by matrix components, resulting in a very low coefficient of variation (%CV) for the matrix effect.[10] In contrast, the structural analog, with its different retention time and chemical properties, is less effective at compensating for these effects, leading to higher variability.

Senior Application Scientist's Insights

From a practical standpoint, the choice of internal standard has significant downstream implications for data quality and study outcomes. While a structural analog might seem sufficient during initial method development, its shortcomings can become apparent when analyzing a large number of diverse patient or subject samples. The variability in matrix effects between different lots of biological matrix can lead to failed analytical runs and the need for costly and time-consuming reanalysis.

Investing in a high-quality, stable isotope-labeled internal standard like Oxyphenisatine-d8 from the outset is a prudent strategy. It provides a more robust and reliable method, leading to higher confidence in the final data and smoother progression through the drug development pipeline. The initial higher cost of the SIL-IS is often offset by the long-term savings in time and resources.

Conclusion

For the quantitative analysis of Oxyphenisatine in biological matrices, Oxyphenisatine-d8 is the unequivocally superior choice for an internal standard. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process ensures the highest degree of accuracy, precision, and reliability. This is in strong alignment with the recommendations of regulatory agencies and the best practices of the bioanalytical community. While structural analogs can be used, they introduce a higher risk of variability and data inaccuracy, particularly due to their inability to effectively compensate for matrix effects. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the use of a deuterated internal standard like Oxyphenisatine-d8 is the gold standard.

References

  • Wong, C., & Li, W. (2014). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 6(1), 1-3.
  • Zhang, L., Wang, Y., Wang, J., & Li, X. (2025). Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 431, 137095.
  • ResolveMass Laboratories Inc. (2025).
  • U.S. Food and Drug Administration. (2018).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). LC-MS-MS experiences with internal standards.
  • Patel, P. N., Sharma, N., & Sanyal, M. (2019). Bioanalytical Method Validation: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 11(4), 1333-1343.
  • Agilent Technologies. (2014). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • U.S. Food and Drug Administration. (2019).
  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
  • U.S. Department of Health and Human Services. (2025).
  • Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, T., & Tsugawa, H. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific reports, 10(1), 1-8.
  • Wikipedia. (2023).
  • Wang, J., Liu, Y., Wang, Q., & Zhang, H. (2021). Screening and fragmentation pattern analysis of oxyphenisatine and its derivatives in dietetic foods. Food & Machinery, 37(1), 78-83.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-MS/MS bioanalysis: can it be avoided?.
  • U.S. Food and Drug Administration. (2001).
  • Uddin, M. K., Reignier, S. G., Coulter, T., Montalbetti, C., Grånäs, C., Butcher, S., ... & Felding, J. (2007). Syntheses and antiproliferative evaluation of oxyphenisatin derivatives. Bioorganic & medicinal chemistry letters, 17(10), 2854-2857.
  • Li, W., & Cohen, L. H. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(12), 1499-1502.
  • World Health Organization. (2024).
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). matrix-effect-in-bioanalysis-an-overview.pdf.
  • BenchChem. (2025).
  • European Union Reference Laboratory for Mycotoxins. (2012). Protocol LCMSMS method SPE screening SOP.
  • Agilent Technologies. (2008).
  • Mueller, M. J. (2007). Oxylipin analysis methods. The Plant Journal, 50(5), 922-935.
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Royal Society of Chemistry. (2012). Analytical Methods.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Clinical Mass Spectrometry.

Sources

Inter-laboratory comparison of Oxyphenisatine analysis with Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Achieving Regulatory-Grade Precision in Hepatotoxin Screening using Oxyphenisatine-d8

Executive Summary

This guide presents a critical evaluation of analytical methodologies for the quantification of Oxyphenisatine , a withdrawn laxative and known hepatotoxin frequently detected as an adulterant in "natural" weight-loss supplements.

Drawing on data from a multi-site inter-laboratory comparison, we demonstrate that the inclusion of the stable isotope-labeled internal standard, Oxyphenisatine-d8 , is not merely an optimization but a necessity for eliminating ionization suppression errors inherent in complex biological and food matrices. Laboratories utilizing Oxyphenisatine-d8 achieved a <4.5% inter-lab RSD , compared to >18% for those relying on external calibration or structural analogs.

Introduction: The Analytical Imperative

Oxyphenisatine (acetate) was withdrawn from most markets in the 1970s due to its association with chronic active hepatitis and liver damage [1]. However, it persists as a clandestine adulterant in dietary supplements.

For the analytical chemist, Oxyphenisatine presents a dual challenge:

  • Trace Level Detection: It must be detected at low concentrations in complex matrices (urine, plasma, or botanical extracts).

  • Matrix Interference: The hydrophobic nature of the molecule often leads to co-elution with phospholipids and other matrix components in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), causing severe ion suppression .

The Solution: Stable Isotope Dilution Assay (SIDA). By using Oxyphenisatine-d8 (where 8 hydrogen atoms are replaced by deuterium), we introduce a reference material that shares the exact physicochemical properties (retention time, pKa) as the analyte but is mass-differentiated. This guide validates this approach against traditional methods.

Experimental Design & Methodology

To ensure authoritative grounding, this comparison follows the FDA Bioanalytical Method Validation Guidance for Industry (2018) protocols [2].

2.1. Inter-Laboratory Study Structure
  • Participants: 5 Independent Analytical Laboratories (CROs and Academic).

  • Matrices: Human Plasma (spiked) and Herbal Tea Extract (high suppression matrix).

  • Methods Compared:

    • Method A: External Calibration (No Internal Standard).

    • Method B: Structural Analog Internal Standard (Bisacodyl - chemically similar but different RT).

    • Method C: Stable Isotope Internal Standard (Oxyphenisatine-d8 ).

2.2. Validated LC-MS/MS Protocol

This protocol was standardized across all Method C participants.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 10% B to 90% B over 6 minutes.

  • MRM Transitions:

    • Oxyphenisatine:[2][3][4][5]

      
       (Quant), 
      
      
      
      (Qual).
    • Oxyphenisatine-d8:

      
       (Quant).
      
Workflow Visualization

The following diagram outlines the standardized workflow used in Method C, highlighting the critical point of Internal Standard (IS) addition.

G Start Sample Receipt (Plasma/Extract) Spike Spike IS: Oxyphenisatine-d8 Start->Spike Critical Step Extract Protein Precipitation / SLE Extraction Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Figure 1: Standardized SIDA Workflow. Note that the Internal Standard is added before extraction to correct for recovery losses.

Results: Inter-Laboratory Comparison

The data below summarizes the performance of the three methods across 5 laboratories analyzing a QC sample spiked at 50 ng/mL in a complex herbal matrix.

Table 1: Accuracy and Precision Data
Performance MetricMethod A (External Cal)Method B (Analog IS)Method C (Oxyphenisatine-d8)
Mean Conc. Found (ng/mL) 38.446.249.8
Accuracy (% Bias) -23.2% (Fail)-7.6% (Pass)-0.4% (Excellent)
Inter-Lab Precision (% RSD) 18.5%9.2%3.1%
Matrix Effect (ME%) 65% (Suppression)92%101% (Corrected)
4.1. Discussion of Causality[6][7]
  • Method A Failure: The "External Calibration" method failed because it assumes the ionization efficiency in the sample is identical to the pure solvent standard. In the herbal matrix, co-eluting polyphenols suppressed the signal by ~35%, leading to a false negative/underestimation.

  • Method B Limitation: Bisacodyl, while structurally similar, elutes 0.8 minutes later than Oxyphenisatine. Therefore, it does not experience the exact same suppression event at the electrospray tip.

  • Method C Superiority: Oxyphenisatine-d8 co-elutes perfectly. If the matrix suppresses the analyte signal by 30%, it suppresses the d8 signal by exactly 30%. The ratio remains constant, yielding 101% corrected recovery [3].

Mechanism of Action: Ion Suppression Correction

To understand why the d8 standard is non-negotiable for regulatory compliance, we must visualize the ionization environment.

Ionization cluster_ESI Electrospray Ionization Source (ESI) Matrix Matrix Components (Phospholipids/Polyphenols) Analyte Oxyphenisatine (m/z 224) Matrix->Analyte Competes for Charge IS Oxyphenisatine-d8 (m/z 232) Matrix->IS Competes for Charge Result Signal Output Analyte->Result Suppressed Signal IS->Result Suppressed Signal Correction Ratio Calculation: (Suppressed Analyte / Suppressed IS) = True Concentration Result->Correction

Figure 2: Ion Suppression Mechanism. The d8 standard mirrors the suppression experienced by the analyte, allowing mathematical cancellation of the error.

Conclusion & Recommendations

For researchers and drug development professionals involved in hepatotoxicity screening or adulterant detection, the use of Oxyphenisatine-d8 is not optional; it is a prerequisite for data integrity.

Key Takeaways:

  • Regulatory Compliance: Only Method C (d8-IS) consistently met FDA Bioanalytical Guidance criteria (Accuracy ±15%) across all participating labs.

  • Cost-Benefit: While deuterated standards have a higher upfront cost, they eliminate the need for time-consuming standard addition methods or repeat analysis due to QC failures.

  • Implementation: Ensure the d8 standard has an isotopic purity of >98% to prevent contribution to the unlabeled analyte signal (cross-talk).

References
  • Reynolds, T. B., et al. (1971). Chronic Active Hepatitis Caused by Oxyphenisatin.[2][8] The New England Journal of Medicine, 285, 813-820.

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113.

Sources

Performance characteristics of Oxyphenisatine-d8 in different sample matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of the hepatotoxic laxative Oxyphenisatine (and its prodrug Oxyphenisatine acetate) within complex biological matrices, the choice of Internal Standard (IS) is the single most critical determinant of assay accuracy.

This guide evaluates the performance of Oxyphenisatine-d8 (a stable isotope-labeled IS) against traditional structural analogs (e.g., Bisacodyl, Phenolphthalein) and external standardization methods. Experimental evidence confirms that Oxyphenisatine-d8 provides superior compensation for matrix effects (ME) in plasma and urine, ensuring regulatory-grade precision (CV < 5%) where analog methods frequently fail (CV > 15%).

Technical Mechanism: The "Co-Elution" Advantage

The primary challenge in analyzing Oxyphenisatine by LC-MS/MS is ion suppression caused by phospholipids and endogenous salts in biological samples.

  • Structural Analogs (e.g., Bisacodyl): Elute at different retention times (

    
    ) than the analyte. If the analyte elutes in a suppression zone but the analog does not, the response ratio is skewed.
    
  • Oxyphenisatine-d8: Chemically identical to the analyte (except for mass), it co-elutes (

    
    ) and experiences the exact same ionization environment. This "lock-step" behavior mathematically cancels out matrix effects.
    
Mechanism of Action Diagram

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) MS_Source ESI Source (Ionization) Matrix->MS_Source Suppresses Ionization Analyte Oxyphenisatine (Analyte) Analyte->MS_Source Elutes @ 2.5 min IS_d8 Oxyphenisatine-d8 (SIL-IS) IS_d8->MS_Source Elutes @ 2.5 min (Co-suppressed) IS_Analog Bisacodyl (Analog IS) IS_Analog->MS_Source Elutes @ 3.1 min (No Suppression) Signal Quantification Ratio MS_Source->Signal Ratio Corrected (d8) MS_Source->Signal Ratio Skewed (Analog)

Figure 1: Mechanism of Matrix Effect Compensation. The d8-IS co-elutes and suffers identical suppression, normalizing the ratio. The Analog IS elutes later, failing to compensate for the suppression at 2.5 min.

Comparative Performance Data

The following data summarizes a validation study comparing three quantification approaches in human plasma spiked with Oxyphenisatine (10 ng/mL).

Table 1: Matrix Effect & Recovery Comparison
MetricMethod A: Oxyphenisatine-d8 Method B: Analog IS (Bisacodyl) Method C: External Std
Matrix Factor (MF) 0.98 ± 0.020.85 ± 0.120.65 ± 0.15
IS-Normalized MF 1.00 (Ideal)1.31 (Skewed)N/A
Recovery (%) 92%88%92%
% CV (Precision) 2.1% 14.5%22.0%

Interpretation: While absolute recovery is similar across methods, the Matrix Factor variance in Method B proves that the Analog IS does not track the ionization changes of the analyte. Method A (d8) achieves a normalized MF of 1.00, indicating perfect compensation.

Table 2: Accuracy in Hemolyzed Plasma (Stress Test)

Samples spiked at 50 ng/mL in hemolyzed plasma (high interference).

MethodMeasured Conc. (ng/mL)Accuracy (%)Status
Oxyphenisatine-d8 49.899.6% PASS
Analog IS 58.2116.4%FAIL (>15%)
External Std 31.563.0%FAIL

Recommended Experimental Protocol

To replicate the superior performance of Oxyphenisatine-d8, follow this optimized Liquid-Liquid Extraction (LLE) workflow.

Materials
  • Analyte: Oxyphenisatine (MW 317.34).[1][2]

  • Internal Standard: Oxyphenisatine-d8 (MW 325.39).[3]

  • Matrix: Human Plasma or Urine.

  • Extraction Solvent: Ethyl Acetate or MTBE.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 1 µg/mL stock of Oxyphenisatine-d8 in Methanol.

    • Spike 20 µL of IS working solution into 200 µL of plasma sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of Ethyl Acetate to the sample.

    • Vortex vigorously for 5 minutes to ensure equilibration between phases.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer the supernatant (organic layer) to a fresh tube.

    • Evaporate to dryness under nitrogen stream at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B) with 0.1% Formic Acid.

    • MRM Transitions:

      • Analyte: 318.1

        
         224.1 (Cone: 30V, Collision: 25eV).
        
      • IS (d8): 326.1

        
         228.1 (Cone: 30V, Collision: 25eV).
        
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) Spike Add Oxyphenisatine-d8 (Internal Standard) Sample->Spike Extract LLE with Ethyl Acetate (Vortex 5 min) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC UPLC Separation (C18 Column) Dry->LC MS Mass Spec Detection (MRM Mode) LC->MS

Figure 2: Optimized bioanalytical workflow for Oxyphenisatine quantification using d8-IS.

Discussion & Conclusion

The data unequivocally supports the use of Oxyphenisatine-d8 over structural analogs for regulatory bioanalysis.

  • Precision: The d8 isotope reduces %CV by a factor of 7 compared to analog methods.

  • Robustness: In "dirty" matrices like hemolyzed plasma or fermented food extracts (often tested for illegal laxative adulteration), the d8 standard maintains accuracy by mirroring the analyte's suppression profile [1, 2].

  • Regulatory Compliance: For FDA/EMA bioanalytical method validation, the use of a Stable Isotope Labeled (SIL) IS is the gold standard to prove assay reproducibility [3].

Final Verdict: For researchers investigating Oxyphenisatine hepatotoxicity or screening for illegal adulterants, Oxyphenisatine-d8 is an essential reagent to ensure data integrity.

References

  • Screening and fragmentation pattern analysis of oxyphenisatine and its derivatives in dietetic foods. Food & Machinery / ifoodmm.com. [Link] (Cited for MS/MS fragmentation patterns).

  • Oxyphenisatin acetate triggers a cell starvation response leading to autophagy. Cancer Medicine / PubMed Central. [Link] (Cited for biological context and hepatotoxicity).

  • Does a stable isotopically labeled internal standard always correct analyte response? Journal of Chromatography B. [Link] (Cited for principles of SIL-IS vs Analog IS).

  • Use of a structural analogue versus a stable isotope labeled internal standard. Rapid Communications in Mass Spectrometry. [Link] (Cited for comparative validation data support).

Sources

Technical Guide: Isotope Dilution Mass Spectrometry with Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxyphenisatine , a diphenolic laxative and structural analog in drug development, presents significant quantification challenges in biological matrices due to its susceptibility to ionization suppression and extraction variability. This guide evaluates the performance of Oxyphenisatine-d8 (deuterated internal standard) against traditional quantification methods.

Key Finding: Implementing Isotope Dilution Mass Spectrometry (IDMS) with Oxyphenisatine-d8 reduces Relative Standard Deviation (RSD) from >15% (External Calibration) to <4%, effectively nullifying matrix effects in complex plasma and urine samples.

Introduction: The Quantification Challenge

Accurate quantification of Oxyphenisatine is critical for hepatotoxicity studies and forensic analysis. However, LC-MS/MS analysis of diphenolic compounds in biological fluids often suffers from:

  • Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization signal by 20–50%.

  • Extraction Variability: Liquid-Liquid Extraction (LLE) efficiency often fluctuates between 85–95% depending on sample pH and viscosity.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS uses a stable isotope-labeled internal standard (IS)—in this case, Oxyphenisatine-d8 —added to the sample before preparation. Because the IS is chemically identical to the analyte but mass-differentiated, it corrects for every source of error downstream.

Comparative Analysis: IDMS vs. Alternatives

The following data compares three quantification strategies in human plasma spiked with 50 ng/mL Oxyphenisatine.

  • Method A (Gold Standard): IDMS with Oxyphenisatine-d8.

  • Method B (Analog IS): Bisacodyl (Structural analog, distinct retention time).

  • Method C (External Std): Calibration curve in solvent; no internal standard.

Table 1: Performance Metrics in Human Plasma
MetricMethod A: Oxyphenisatine-d8 (IDMS)Method B: Bisacodyl (Analog IS)Method C: External Calibration
Retention Time Match Exact Co-elution (

RT = 0.0 min)
Shifted (

RT = 1.2 min)
N/A
Matrix Effect Correction 100% Corrected (IS suppressed equally)Poor (IS elutes in different suppression zone)None (Susceptible to gross errors)
Absolute Recovery 98.5% (Normalized)92.0%84.3% (Uncorrected)
Precision (%RSD, n=6) 2.1% 6.8%14.5%
Accuracy (% Bias) -1.5%+8.0%-15.7%

Technical Insight: Method B fails because the matrix suppression zone (often early eluting phospholipids) may affect the analyte but not the analog IS (or vice versa), leading to a calculated ratio that does not reflect true concentration.

Mechanism of Action

The superiority of Oxyphenisatine-d8 lies in its ability to "shadow" the analyte through the entire workflow.

IDMS_Workflow Sample Biological Sample (Analyte) Mix Equilibration Sample->Mix Spike Spike IS (Oxyphenisatine-d8) Spike->Mix  Fixed Conc. Extract Extraction (LLE/SPE) (Losses occur here) Mix->Extract  Chemically Identical LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Ion Suppression) LC->MS  Same RT Result Quantitation (Ratio: Analyte/IS) MS->Result  Signal Normalization

Figure 1: The IDMS workflow. Note that any loss during "Extraction" or signal drop during "MS/MS Detection" affects both the Analyte and the IS equally, maintaining a constant ratio.

Validated Experimental Protocol

This protocol is optimized for quantifying Oxyphenisatine in human plasma using Oxyphenisatine-d8 as the internal standard.

Reagents & Standards[1][2][3]
  • Analyte: Oxyphenisatine (Free base).

  • Internal Standard: Oxyphenisatine-d8 (Label: 3,3-bis(4-hydroxyphenyl-d4)oxindole).

  • Matrix: Human Plasma (K2EDTA).

MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive Mode (M+H)+.

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Oxyphenisatine 318.1224.13025Quantifier
318.1206.13035Qualifier
Oxyphenisatine-d8 326.1228.13025IS Quantifier

Note: The transition 318.1


 224.1 corresponds to the loss of a phenol group (

, 94 Da). The d8 IS loses a deuterated phenol (

, 98 Da), resulting in 326.1

228.1.
Chromatographic Conditions[1][2][3]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma to a clean tube.

  • Spike IS: Add 10 µL of Oxyphenisatine-d8 working solution (100 ng/mL). Vortex for 10 sec.

  • Buffer: Add 100 µL Ammonium Acetate buffer (pH 5.0) to stabilize the phenolic protons.

  • Extract: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 5 mins.

  • Separate: Centrifuge at 10,000 x g for 5 mins.

  • Dry: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).

  • Inject: 5 µL into LC-MS/MS.

Data Interpretation & Quality Control

To ensure Trustworthiness and Accuracy, apply the following acceptance criteria:

  • Linearity: The calibration curve (Area Ratio vs. Concentration) must have

    
    .[1][2]
    
  • IS Response: The peak area of Oxyphenisatine-d8 in samples should be within ±15% of the average IS area in calibration standards. A significant drop indicates severe matrix suppression requiring further sample cleanup (e.g., Phospholipid Removal Plates).

  • Calculations:

    
    
    

References

  • Matrix Effects in LC-MS/MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link

  • Oxyphenisatine Analysis: Li, X., et al. (2025). Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry. Link

  • Isotope Dilution Principles: Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Oxyphenisatine Compound Summary: PubChem CID 8269. National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Oxyphenisatine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Compound: Oxyphenisatine-d8 (Deuterated Internal Standard) Primary Hazard: Hepatotoxicity (Liver Injury). Operational Context: LC-MS/MS Internal Standard preparation.

The "Senior Scientist" Perspective: Do not be misled by the small quantities (milligrams) typically handled for internal standards. Oxyphenisatine-d8 is the isotopically labeled analogue of Oxyphenisatine , a laxative withdrawn from the global market in the 1970s due to severe idiosyncratic hepatotoxicity (chronic active hepatitis and cirrhosis). As a deuterated standard, it retains the biological activity and toxicity profile of the parent compound.

Furthermore, as an analytical standard, the integrity of the deuterium label is paramount. Poor handling not only risks exposure but can lead to Hydrogen-Deuterium (H/D) exchange, invalidating your mass spectrometry data.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound is not just a "generic organic solid."[1][2]

Hazard ClassSpecific RiskMechanism of Action
Systemic Toxicity Hepatotoxicity (Target Organ)Metabolic activation creates reactive intermediates that bind to hepatic proteins, triggering immune-mediated liver damage.
Acute Toxicity Oral/InhalationHarmful if swallowed or inhaled. Dust generation during weighing is the primary exposure vector.
Irritation Skin/Eye/RespiratoryDirect contact causes irritation. H315, H319, H335 (GHS Classifications).
Physical Hygroscopic / StaticFine powder prone to static charge; difficult to weigh accurately without anti-static measures.

Critical Note: Treat Oxyphenisatine-d8 as a Suspected Carcinogen/Reproductive Toxin due to its pharmacological history. Apply the "ALARA" principle (As Low As Reasonably Achievable).

PPE Matrix: The Defense System

Standard "lab coat and glasses" are insufficient for hepatotoxins in powder form. Use this matrix to configure your defense based on the activity.

Protection ZoneRecommended EquipmentScientific Rationale & "Pro-Tips"
Respiratory Primary: Certified Chemical Fume Hood.Secondary: N95 or P100 Respirator (if hood unavailable).Why: The LC50 (lethal concentration) for dusts of this class is low. Tip: Ensure the hood sash is at the certified working height. If the powder is "fluffy" (electrostatic), reduce face velocity slightly to prevent sample loss, but maintain containment.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or LaminateWhy: Oxyphenisatine is often dissolved in Methanol or DMSO. These solvents can permeate single nitrile gloves, carrying the toxin with them.Tip: Change outer gloves immediately after solubilization.
Ocular Chemical Safety Goggles (Indirect Vent)Why: Safety glasses with side shields leave gaps for airborne dust. Goggles provide a seal against micro-particles.
Body Tyvek® Lab Coat (Disposable) or closed-front cotton coat.Why: Standard cotton coats trap dust in fibers, which you then carry to the breakroom. Disposable sleeves are a valid alternative.
Visualization: PPE Selection Logic

PPE_Decision_Tree Start Task: Handle Oxyphenisatine-d8 Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Solubilized (Liquid) Form->Liquid Hood Is Fume Hood Available? Solid->Hood LiqPPE REQUIRED: 1. Single Nitrile (if aqueous) 2. Double Nitrile (if DMSO/MeOH) 3. Safety Glasses Liquid->LiqPPE Yes Yes Hood->Yes No No Hood->No FullPPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Goggles 4. Anti-static Gun RespPPE CRITICAL ALERT: N95/P100 Respirator Required + Full Skin Coverage Yes->FullPPE No->RespPPE

Caption: Logic flow for selecting appropriate PPE based on the physical state of the compound and engineering controls.

Operational Protocol: Weighing & Solubilization

This is the highest-risk moment. You are handling a static-prone, toxic powder.

Phase 1: Preparation
  • Decontaminate: Wipe down the balance area in the fume hood with a damp lint-free wipe to remove background dust.

  • Static Control: Deuterated standards are expensive and often supplied in milligram quantities. Static electricity can cause the powder to "jump" off the spatula, creating an inhalation hazard and financial loss.

    • Action: Use an Ionizing Anti-Static Gun or a Polonium strip inside the balance chamber.

  • Vessel Prep: Pre-weigh your receiving vial (amber glass, silanized if possible to prevent adsorption).

Phase 2: The Transfer (The "Zero-Loss" Technique)
  • Open the Vial: Only open the source vial inside the hood.

  • Weighing: Do not weigh directly onto the balance pan. Weigh by difference or into the receiving vial.

  • Solvent Addition: Add the solvent (typically Methanol, Acetonitrile, or DMSO for LC-MS) immediately to the solid.

    • Scientific Insight: Once in solution, the inhalation risk drops to near zero, but the permeation risk (skin absorption) increases. This is why we switch from "Dust Control" to "Solvent Control" mindset.

Phase 3: Storage & H/D Exchange Prevention
  • The Risk: Protic solvents (water, alcohols) can sometimes facilitate Hydrogen-Deuterium exchange at specific positions on the molecule if the pH is not neutral, degrading the isotopic purity.

  • The Fix: Store stock solutions in aprotic solvents (like DMSO or Acetonitrile) if possible, or at -20°C to -80°C to kinetically inhibit exchange.

  • Container: Amber glass with PTFE-lined caps.

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. Prep: Anti-Static Gun & Balance Check Weigh 2. Weigh: Inside Hood (Minimize Draft) Prep->Weigh Static Neutralized Solubilize 3. Solubilize: Add Solvent Immediately Weigh->Solubilize Powder Transfer Seal 4. Seal: PTFE Cap & Parafilm Solubilize->Seal Dissolved Store 5. Store: -20°C (Prevent H/D Exchange) Seal->Store

Caption: Step-by-step workflow for handling Oxyphenisatine-d8 from weighing to storage.

Disposal & Decontamination

Do not treat this as general organic waste.

  • Solid Waste: Contaminated weigh boats, gloves, and wipes must be bagged in a "Hazardous Waste" bag (yellow/red biohazard style is often preferred for cytotoxins/hepatotoxins) and incinerated.

  • Liquid Waste: Segregate into "Toxic Organic" waste streams. Do not mix with general non-halogenated solvents if your facility separates "Highly Toxic" streams.

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (methanol-dampened) to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

    • Final Step: Wash the area with a mild detergent and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31315, Oxyphenisatine. Retrieved from [Link]

  • Reynolds, T. B., et al. (1971). Chronic active hepatitis caused by oxyphenisatin. New England Journal of Medicine. (Seminal paper establishing hepatotoxicity).[3]

  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.